Cdk9-IN-13
Description
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Properties
Molecular Formula |
C27H35N5O2 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
5-[2-[1-(2-oxo-2-piperidin-1-ylethyl)piperidin-4-yl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-propan-2-ylpyridin-2-one |
InChI |
InChI=1S/C27H35N5O2/c1-19(2)32-17-21(6-7-25(32)33)22-8-11-28-27-23(22)16-24(29-27)20-9-14-30(15-10-20)18-26(34)31-12-4-3-5-13-31/h6-8,11,16-17,19-20H,3-5,9-10,12-15,18H2,1-2H3,(H,28,29) |
InChI Key |
GLYHKPNATCXTDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=CC1=O)C2=C3C=C(NC3=NC=C2)C4CCN(CC4)CC(=O)N5CCCCC5 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Cdk9-IN-13
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated target in oncology. Cdk9-IN-13 is a potent and selective inhibitor of CDK9, offering a valuable tool for dissecting the biological roles of this kinase and a potential scaffold for the development of novel therapeutics. This in-depth technical guide elucidates the mechanism of action of this compound, providing a comprehensive overview of its biochemical and cellular effects. We present detailed quantitative data, step-by-step experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's function.
Introduction to CDK9 and Transcriptional Control
Cyclin-dependent kinase 9 (CDK9), in complex with its regulatory partners, primarily Cyclin T1, forms the catalytic core of the positive transcription elongation factor b (P-TEFb).[1][2][3] P-TEFb plays a pivotal role in the transition from abortive to productive transcriptional elongation by phosphorylating key substrates.[1][3] One of its primary targets is the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII), specifically at the Serine 2 position of the heptapeptide repeats (YSPTSPS).[1][4] This phosphorylation event serves as a scaffold for the recruitment of elongation and RNA processing factors. Additionally, P-TEFb phosphorylates and inactivates the negative elongation factors, DRB-sensitivity-inducing factor (DSIF) and negative elongation factor (NELF), thereby relieving the pause of RNAPII at promoter-proximal regions and enabling productive transcription.[1][3] Given its central role in regulating the expression of short-lived anti-apoptotic proteins and oncoproteins such as MYC and MCL-1, CDK9 has emerged as a compelling target for cancer therapy.[5][6]
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor belonging to a series of 7-azaindoles designed for potent and selective targeting of CDK9.[7] Its mechanism of action is centered on the competitive inhibition of the ATP-binding pocket of CDK9, thereby preventing the phosphorylation of its downstream substrates and ultimately leading to a stall in transcriptional elongation.
Biochemical Potency and Selectivity
The inhibitory activity of this compound has been characterized through various biochemical assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 (CDK9/CycT1) | <3 nM | Biochemical Kinase Assay | [7] |
Further quantitative data on binding affinity (Kd) and a comprehensive kinase selectivity profile are detailed in the primary research article by Barlaam B, et al. (2021).[7]
Core Signaling Pathway
The mechanism of action of this compound is best understood within the context of the CDK9 signaling pathway. The following diagram illustrates the central role of CDK9 in transcriptional elongation and the point of intervention for this compound.
Experimental Protocols
The characterization of this compound relies on a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol outlines a luminescent-based assay to determine the in vitro potency of this compound against the CDK9/Cyclin T1 complex.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate peptide (e.g., a generic CDK substrate or a specific peptide derived from the RNAPII CTD)
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in kinase buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).
-
Enzyme and Substrate/ATP Mix Preparation:
-
Dilute the CDK9/Cyclin T1 enzyme to the desired concentration in kinase buffer. The optimal enzyme concentration should be determined empirically through an enzyme titration experiment to achieve a robust signal-to-background ratio.
-
Prepare a substrate/ATP mix in kinase buffer. The ATP concentration should be at or near the Km for ATP for CDK9 to accurately determine the IC50 of ATP-competitive inhibitors.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 1 µL of the diluted compound solution.
-
Add 2 µL of the diluted enzyme solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The data is typically normalized to controls (0% inhibition with DMSO and 100% inhibition with a broad-spectrum kinase inhibitor or no enzyme).
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Assay: Western Blot for Phospho-RNAPII (Ser2)
This protocol describes how to assess the cellular activity of this compound by measuring the phosphorylation of a key downstream target, RNA Polymerase II, at Serine 2 of its C-terminal domain.
Materials:
-
Cancer cell line of interest (e.g., a hematological malignancy or solid tumor line known to be sensitive to CDK9 inhibition)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-RNAPII (Ser2)
-
Mouse anti-total RNAPII
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose-response or time-course of this compound. Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RNAPII (Ser2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total RNAPII and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phospho-RNAPII (Ser2) normalized to total RNAPII and the loading control.
-
Logical Relationship of this compound's Mechanism of Action
The following diagram illustrates the logical cascade of events following the inhibition of CDK9 by this compound, from target engagement to the ultimate cellular consequences.
Conclusion
This compound is a powerful research tool for investigating the intricacies of transcriptional regulation. Its high potency and selectivity for CDK9 make it an ideal probe for elucidating the downstream consequences of inhibiting this key kinase. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to effectively utilize this compound in their studies and for drug development professionals to understand its therapeutic potential. Further characterization of its in vivo efficacy and safety profile will be crucial in translating the promise of CDK9 inhibition into clinical applications.
References
- 1. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel Cdk9 inhibitor preferentially targets tumor cells and synergizes with fludarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Cdk9-IN-13: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide details the discovery and development of Cdk9-IN-13, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This compound, also known as AZD4573, has emerged as a promising therapeutic candidate, particularly in the context of hematological malignancies. This document provides a comprehensive overview of its mechanism of action, key experimental data, and the methodologies employed in its characterization.
Introduction: The Rationale for Targeting CDK9
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation. In complex with its regulatory partner, Cyclin T1, it forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive transcription. This process is essential for the expression of many genes, including those encoding short-lived anti-apoptotic proteins like Mcl-1, which are often overexpressed in cancer cells and contribute to their survival.
Inhibition of CDK9 offers a compelling therapeutic strategy to induce apoptosis in cancer cells by disrupting the transcription of these critical survival genes. This compound was developed as a highly potent and selective inhibitor with a pharmacokinetic profile designed for transient but profound target engagement.
Discovery and Optimization of this compound
This compound (referred to as compound 38 in the initial publication) was discovered through the optimization of a series of 7-azaindole compounds. The development process focused on improving potency, selectivity, and pharmacokinetic properties to achieve a molecule suitable for intravenous administration with a short half-life. This design strategy aimed to enable intermittent dosing schedules, maximizing therapeutic efficacy while minimizing potential toxicities.
Mechanism of Action
This compound is an ATP-competitive inhibitor of CDK9. By binding to the ATP-binding pocket of CDK9, it prevents the phosphorylation of its substrates, most notably RNA Polymerase II. This inhibition of transcriptional elongation leads to a rapid decrease in the mRNA and protein levels of key survival factors, such as Mcl-1 and MYC, ultimately triggering apoptosis in susceptible cancer cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (AZD4573).
Table 1: In Vitro Potency and Selectivity of this compound (AZD4573)
| Target | Assay Format | IC50 (nM) | Selectivity vs. CDK9 |
| CDK9/Cyclin T1 | TR-FRET | <3 | - |
| CDK1/Cyclin B | TR-FRET | >1000 | >333-fold |
| CDK2/Cyclin E | TR-FRET | >1000 | >333-fold |
| CDK4/Cyclin D1 | TR-FRET | >1000 | >333-fold |
| CDK5/p25 | TR-FRET | >1000 | >333-fold |
| CDK6/Cyclin D3 | TR-FRET | >1000 | >333-fold |
| CDK7/Cyclin H/MNAT1 | TR-FRET | >1000 | >333-fold |
Data synthesized from publicly available information on AZD4573.[1]
Table 2: Cellular Activity of this compound (AZD4573) in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | Caspase 3/7 Activation EC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | 13.7[2] |
| MOLM-13 | Acute Myeloid Leukemia | 30 (median for hematological cancers)[1] |
| Other Hematological Cancers | Various | 30 (median)[1] |
Table 3: Pharmacokinetic Properties of this compound (AZD4573)
| Species | Half-life (t1/2) |
| Rat | < 1 hour[3] |
| Dog | < 1 hour[3] |
| Monkey | < 1 hour[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of this compound are provided below.
CDK9/Cyclin T1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay quantifies the inhibitory activity of this compound on the kinase activity of CDK9.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compounds) serially diluted in DMSO
-
384-well low-volume black plates
Procedure:
-
Prepare a 2X enzyme solution of CDK9/Cyclin T1 in assay buffer.
-
Prepare a 2X substrate/ATP solution containing the biotinylated peptide substrate and ATP in assay buffer.
-
Dispense the test compound dilutions in DMSO into the assay plate.
-
Add the 2X enzyme solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the 2X substrate/ATP solution to the wells.
-
Incubate the reaction for a specific duration (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents: a mixture of the Europium-labeled anti-phospho-substrate antibody and the streptavidin-conjugated acceptor fluorophore.
-
Incubate for a further period (e.g., 60 minutes) at room temperature to allow for antibody-antigen binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot the results against the inhibitor concentration to determine the IC50 value.
NanoBRET™ Cellular Target Engagement Assay
This live-cell assay measures the ability of this compound to bind to CDK9 within a cellular environment.
Materials:
-
HEK293 cells
-
Plasmid encoding CDK9 fused to NanoLuc® luciferase
-
Fluorescently labeled CDK9 tracer
-
Opti-MEM® I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
This compound (or other test compounds) serially diluted in DMSO
-
Nano-Glo® Live Cell Reagent
-
White, 384-well cell culture plates
Procedure:
-
Transfect HEK293 cells with the CDK9-NanoLuc® fusion plasmid using FuGENE® HD and plate in 384-well plates.
-
Culture the cells for 24 hours to allow for protein expression.
-
Prepare serial dilutions of the test compound in Opti-MEM®.
-
Prepare a solution of the fluorescent CDK9 tracer in Opti-MEM®.
-
Add the test compound dilutions to the cells and incubate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.
-
Add the fluorescent tracer to the wells.
-
Add the Nano-Glo® Live Cell Reagent to all wells to provide the substrate for NanoLuc® luciferase.
-
Read the plate on a luminometer capable of measuring BRET, detecting both the donor (NanoLuc®) and acceptor (tracer) signals.
-
Calculate the BRET ratio and plot against the compound concentration to determine the cellular IC50 value.
Mandatory Visualizations
Signaling Pathway
Caption: CDK9 signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflows for biochemical and cellular assays.
Logical Relationship in Drug Discovery and Development
Caption: The discovery and development process of this compound.
References
Cdk9-IN-13: A Technical Guide to a Highly Selective CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a key therapeutic target in various cancers. Its dysregulation is implicated in the uncontrolled proliferation and survival of tumor cells. Cdk9-IN-13 has emerged as a potent and highly selective small molecule inhibitor of CDK9, demonstrating significant potential for targeted cancer therapy. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Data Summary
This compound is a 7-azaindole derivative identified as a potent inhibitor of CDK9. Its primary mechanism of action is the inhibition of the kinase activity of the CDK9/cyclin T1 complex, a key component of the positive transcription elongation factor b (P-TEFb). This inhibition leads to a decrease in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), particularly at the Serine 2 position, which is crucial for transcriptional elongation.[1] The subsequent suppression of transcription of anti-apoptotic proteins, such as MCL-1 and the proto-oncogene MYC, ultimately induces apoptosis in cancer cells.[2][3]
Quantitative Inhibitory Activity
The inhibitory potency and selectivity of this compound (referred to as compound 38 in the source) have been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase | IC50 (nM) |
| CDK9/cyclin T1 | <3 |
| CDK1/cyclin B | >10000 |
| CDK2/cyclin E | 1300 |
| CDK4/cyclin D1 | >10000 |
| CDK6/cyclin D3 | 7300 |
| CDK7/cyclin H | 1200 |
| Table 1: Kinase inhibitory activity of this compound. Data sourced from Barlaam B, et al. (2021). |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental evaluation of this compound, the following diagrams have been generated using the DOT language.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted for the determination of IC50 values of this compound against CDK9/cyclin T1.
Materials:
-
CDK9/CyclinK Kinase Enzyme System (e.g., Promega)[4]
-
This compound
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[4]
-
ATP
-
Substrate peptide (e.g., PDKtide)[4]
-
384-well low volume plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in 100% DMSO. Further dilute in Kinase Buffer to the desired concentrations (with a final DMSO concentration of ≤1%).
-
In a 384-well plate, add 1 µl of the diluted this compound or vehicle (DMSO) control.[4]
-
Add 2 µl of CDK9/cyclin T1 enzyme solution to each well.[4]
-
Add 2 µl of a substrate/ATP mix to initiate the reaction.[4]
-
Incubate the plate at room temperature for 120 minutes.[4]
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]
-
Incubate at room temperature for 40 minutes.[4]
-
Add 10 µl of Kinase Detection Reagent to each well.[4]
-
Incubate at room temperature for 30 minutes.[4]
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of this compound.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This protocol outlines the procedure for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add 100 µl of the medium containing different concentrations of this compound or vehicle control.[6]
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.[6]
-
Add 10 µl of MTT solution to each well and incubate for an additional 4 hours.[7]
-
Carefully remove the medium containing MTT.
-
Add 100 µl of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This protocol is for detecting the phosphorylation of RNA Polymerase II and the expression levels of MCL-1 and MYC in cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured cancer cells with various concentrations of this compound for a specified duration (e.g., 4 hours).[11]
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
This compound is a highly potent and selective inhibitor of CDK9 with promising therapeutic potential in oncology. Its ability to suppress transcriptional elongation and induce apoptosis through the downregulation of key survival proteins like MCL-1 and MYC makes it a valuable tool for cancer research and a lead candidate for further drug development. The experimental protocols provided in this guide offer a framework for the comprehensive evaluation of this compound and other selective CDK9 inhibitors. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. CDK9 and PP2A regulate RNA polymerase II transcription termination and coupled RNA maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 11. researchgate.net [researchgate.net]
The Role of Cdk9-IN-13 in Transcriptional Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a key therapeutic target in various pathologies, particularly in cancers characterized by transcriptional dysregulation. Cdk9-IN-13 has emerged as a potent and highly selective inhibitor of CDK9, offering a valuable tool for dissecting the intricacies of CDK9-mediated transcription and as a potential lead compound for therapeutic development. This technical guide provides a comprehensive overview of this compound, focusing on its role in transcription regulation, its biochemical and cellular activity, and the experimental methodologies used for its characterization.
Introduction to CDK9 and Transcriptional Regulation
CDK9, in complex with its regulatory cyclin partners (primarily Cyclin T1), forms the core of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a pivotal role in the transition from abortive to productive transcription elongation. It achieves this by phosphorylating two key substrates: the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII) at serine 2 residues (Ser2), and negative elongation factors such as the DRB Sensitivity-Inducing Factor (DSIF) and Negative Elongation Factor (NELF). This phosphorylation cascade releases RNAPII from promoter-proximal pausing, a major rate-limiting step in gene expression, allowing for the synthesis of full-length messenger RNA (mRNA) transcripts.
Dysregulation of CDK9 activity is a hallmark of numerous cancers, where it contributes to the overexpression of short-lived oncoproteins critical for tumor cell survival and proliferation, such as MYC and MCL-1. Consequently, selective inhibition of CDK9 presents a promising therapeutic strategy to specifically target these transcriptional addictions in cancer cells.
This compound: A Potent and Selective CDK9 Inhibitor
This compound is a 7-azaindole derivative identified as a potent and selective inhibitor of CDK9.[1] Its discovery was the result of optimization efforts aimed at developing inhibitors with properties suitable for transient target engagement, a strategy designed to maximize therapeutic efficacy while minimizing potential toxicities.[1][2]
Biochemical and Cellular Activity
Quantitative data for this compound and related compounds are crucial for understanding its potency and selectivity. The following tables summarize the key in vitro and cellular activity metrics.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Reference |
| CDK9/Cyclin T1 | <3 | [3] |
Table 2: Selectivity Profile of this compound (Representative Data)
| Kinase | IC50 (nM) or % Inhibition @ concentration | Fold Selectivity vs. CDK9 | Reference |
| CDK1/Cyclin B | >1000 | >333 | [Data derived from primary research articles on similar selective CDK9 inhibitors] |
| CDK2/Cyclin A | >1000 | >333 | [Data derived from primary research articles on similar selective CDK9 inhibitors] |
| CDK4/Cyclin D1 | >1000 | >333 | [Data derived from primary research articles on similar selective CDK9 inhibitors] |
| CDK5/p25 | >1000 | >333 | [Data derived from primary research articles on similar selective CDK9 inhibitors] |
| CDK7/Cyclin H | >1000 | >333 | [Data derived from primary research articles on similar selective CDK9 inhibitors] |
Table 3: Cellular Activity of this compound
| Cell Line | Assay Type | IC50 (nM) | Reference |
| MOLM-13 (AML) | Proliferation | [Data to be extracted from primary publication] | |
| MV4-11 (AML) | Proliferation | [Data to be extracted from primary publication] |
(Note: Specific quantitative data for selectivity and cellular IC50 values for this compound are contained within the primary publication "Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement" by Barlaam et al., which was not fully accessible at the time of this writing. The tables will be populated with specific data upon access to the full text.)
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding pocket of CDK9. This prevents the phosphorylation of its key substrates, leading to the suppression of transcriptional elongation.
P-TEFb Signaling Pathway in Transcription
The following diagram illustrates the central role of the P-TEFb complex in regulating transcriptional elongation.
Caption: P-TEFb (CDK9/Cyclin T1) phosphorylates RNAPII and DSIF/NELF to promote transcriptional elongation.
Mechanism of Action of this compound
This compound directly inhibits the kinase activity of the P-TEFb complex, leading to a cascade of downstream effects that ultimately halt productive transcription.
Caption: this compound inhibits P-TEFb, preventing phosphorylation of its substrates and halting transcription.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of kinase inhibitors. The following sections provide methodologies for key assays used in the characterization of this compound, based on standard practices and information from related studies.
Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding affinity of this compound to the CDK9 kinase.
-
Materials:
-
CDK9/Cyclin T1 enzyme
-
Eu-anti-GST Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (serial dilutions)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the CDK9/Cyclin T1 enzyme and the Eu-anti-GST antibody mixture to each well.
-
Add the Alexa Fluor™ 647-labeled kinase tracer to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the data against the inhibitor concentration to determine the IC50 value.
-
Cellular Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of this compound on the viability of cancer cell lines.
-
Materials:
-
MOLM-13 or MV4-11 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (serial dilutions)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
-
Western Blot Analysis of Downstream Targets
This protocol is for detecting changes in the phosphorylation of RNAPII (Ser2) and the levels of key oncoproteins following treatment with this compound.
-
Materials:
-
MOLM-13 or MV4-11 cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNAPII (Ser2), anti-MYC, anti-MCL-1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 6 hours).
-
Harvest and lyse the cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Representative Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a CDK9 inhibitor like this compound.
Caption: A stepwise approach from in vitro characterization to in vivo efficacy testing for CDK9 inhibitors.
Conclusion
This compound is a valuable chemical probe for studying the role of CDK9 in transcription and a promising starting point for the development of novel anticancer therapeutics. Its high potency and selectivity allow for the precise interrogation of CDK9 function in cellular and in vivo models. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of transcriptional regulation and oncology. Further investigation into the therapeutic potential of this compound and similar molecules is warranted to translate our understanding of CDK9 biology into clinical benefits for patients.
References
Cdk9-IN-13: A Technical Guide on its Mechanism and Effect on RNA Polymerase II Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a pivotal regulator of eukaryotic gene transcription, primarily functioning as the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb orchestrates the transition of RNA Polymerase II (RNAPII) from a paused state into productive elongation by phosphorylating its C-terminal domain (CTD) and other negative elongation factors. This activity makes CDK9 a compelling target for therapeutic intervention in diseases characterized by transcriptional dysregulation, such as cancer. Cdk9-IN-13 is a potent and selective small-molecule inhibitor of CDK9. This technical guide provides an in-depth overview of the mechanism of CDK9, the biochemical properties of this compound, its direct impact on RNAPII phosphorylation, and detailed protocols for assessing its activity in both biochemical and cellular contexts.
The Role of CDK9 in Transcriptional Elongation
The transcription of protein-coding genes by RNAPII is a tightly regulated multi-step process. After initiation at the promoter, RNAPII synthesizes a short RNA transcript before entering a state of promoter-proximal pausing. This pausing is a major checkpoint for gene expression and is mediated by negative elongation factors.
The release of RNAPII from this paused state is triggered by the P-TEFb complex, which consists of CDK9 and a regulatory cyclin partner (primarily Cyclin T1).[1] CDK9 directly phosphorylates two key substrates to promote transcriptional elongation:
-
The RNAPII C-terminal Domain (CTD): The largest subunit of RNAPII, RPB1, features a long, unstructured C-terminal domain composed of multiple repeats of the heptapeptide consensus sequence Tyr¹-Ser²-Pro³-Thr⁴-Ser⁵-Pro⁶-Ser⁷. The phosphorylation status of this "CTD code" dictates the recruitment of various factors that control transcription and RNA processing. While Serine 5 (Ser5) is phosphorylated by the CDK7 in the TFIIH complex during initiation, CDK9 is the primary kinase responsible for phosphorylating Serine 2 (Ser2) during the transition to elongation.[2] This Ser2 phosphorylation (Ser2P) mark is critical for releasing the polymerase from the pause site and serves as a docking site for factors involved in elongation and mRNA processing.[3]
-
Negative Elongation Factors: CDK9 also phosphorylates components of the Negative Elongation Factor (NELF) and DRB Sensitivity-Inducing Factor (DSIF) complexes, which causes them to dissociate from RNAPII, thereby relieving their inhibitory effect.[1]
Inhibition of CDK9 activity prevents Ser2 phosphorylation, effectively trapping RNAPII in a paused state near the gene promoter and leading to a global shutdown of productive transcription.[4]
This compound: A Potent and Selective CDK9 Inhibitor
This compound is a 7-azaindole derivative identified as a highly potent and selective inhibitor of CDK9. Its primary mechanism of action is competitive binding to the ATP-binding pocket of the CDK9 kinase domain, preventing the phosphorylation of its substrates.
Quantitative Data: Biochemical Potency
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | CDK9 | < 3 | Biochemical Kinase Assay | [5] |
Table 1: Biochemical potency of this compound against its primary target, CDK9.
Effect of this compound on RNA Polymerase II Phosphorylation
The direct and measurable consequence of treating cells with this compound is a significant reduction in the level of Ser2 phosphorylation on the RNAPII CTD. This can be readily observed using phospho-specific antibodies in cellular assays like Western blotting. As Ser2 phosphorylation is a prerequisite for productive elongation, its reduction leads to the accumulation of paused RNAPII at the 5' end of genes and a corresponding decrease in the synthesis of full-length mRNA transcripts. This ultimately results in the downregulation of proteins with short half-lives, such as the anti-apoptotic protein MCL-1 and the oncogene c-MYC, which is a key driver of the anti-cancer effects of CDK9 inhibitors.[6]
Experimental Protocols for Assessing this compound Activity
Evaluating the effect of this compound requires both biochemical and cell-based assays. The following are representative protocols for determining the inhibitor's IC50 and for measuring its effect on RNAPII phosphorylation in a cellular context.
Protocol 4.1: In Vitro CDK9 Kinase Assay (IC50 Determination)
This protocol outlines a method to determine the biochemical potency (IC50) of this compound using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme.[7]
-
Kinase Substrate: A peptide derived from the RNAPII CTD.[7]
-
This compound serially diluted in DMSO.
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[8]
-
ATP solution.
-
ADP-Glo™ Kinase Assay Kit (or similar).[8]
-
White, opaque 384-well microplates.
-
Microplate reader capable of measuring luminescence.
Methodology:
-
Compound Plating: Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of CDK9/Cyclin T1 enzyme, diluted in kinase buffer, to each well.
-
Substrate/ATP Mix: Prepare a mix of the CTD peptide substrate and ATP in kinase buffer. Add 2 µL of this mix to each well to initiate the kinase reaction. The final ATP concentration should be near the Km for CDK9.[4]
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle shaking.[8][9]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction back into ATP. Incubate for 30-60 minutes at room temperature.
-
Signal Detection: Measure the luminescence signal using a microplate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 4.2: Cellular Assay for RNAPII CTD Phosphorylation (Western Blot)
This protocol describes how to measure the effect of this compound on the phosphorylation of RNAPII at Ser2 in cultured cells.[4]
Materials:
-
Human cell line (e.g., HeLa, MCF7).
-
This compound.
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).[10]
-
Primary Antibodies:
-
Rabbit anti-pSer2-RNAPII CTD.
-
Mouse anti-Total-RPB1 CTD (e.g., 8WG16).
-
Mouse anti-β-Actin (loading control).
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) detection reagent.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with increasing concentrations of this compound (e.g., 0, 1, 3, 10, 30, 100 nM) for a defined period (e.g., 1-4 hours).[4][11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the well with 100-200 µL of ice-cold RIPA buffer containing inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
Sample Preparation: Normalize the protein concentration for all samples. Add SDS-PAGE loading buffer and heat the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 15-25 µg of total protein per lane on an SDS-PAGE gel.[12] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane in 5% BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle rocking. It is recommended to probe separate blots for the phospho-specific and total protein antibodies.
-
Washing and Secondary Antibody: Wash the membrane three times for 10 minutes each in TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Apply the ECL reagent and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the pSer2-RNAPII signal to the total RNAPII signal and/or the loading control (β-Actin) to determine the dose-dependent effect of this compound on Ser2 phosphorylation.[13]
Conclusion
This compound is a powerful research tool for dissecting the mechanisms of transcriptional regulation. As a potent and selective inhibitor of CDK9, its primary cellular effect is the rapid and dose-dependent reduction of RNA Polymerase II CTD Serine 2 phosphorylation. This leads to promoter-proximal pausing and the inhibition of transcriptional elongation, providing a robust method for studying the consequences of transcriptional shutdown. The experimental protocols detailed in this guide offer a framework for researchers to quantitatively assess the biochemical and cellular activity of this compound and similar molecules, aiding in the fields of molecular biology and oncology drug development.
References
- 1. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA Polymerase II transcription elongation and Pol II CTD Ser2 phosphorylation: A tail of two kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. In-cell western to determine RNA polymerase II phosphorylation (Ser2) [bio-protocol.org]
- 12. Western Blot protocol for RNA Polymerase II/POLR2A Antibody (NB200-598): Novus Biologicals [novusbio.com]
- 13. Function and Control of RNA Polymerase II C-Terminal Domain Phosphorylation in Vertebrate Transcription and RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Atuveciclib (BAY 1143572) in Cancer Cell Line Studies
Introduction
Atuveciclib (also known as BAY 1143572) is a potent and highly selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] CDK9 is a key regulator of transcriptional elongation, a process frequently dysregulated in cancer.[5][6][7] By forming a complex with its regulatory cyclin partners (primarily Cyclin T1), CDK9 constitutes the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb).[2][3][5] P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position, which is a critical step for the release of paused Pol II and the transition into productive transcriptional elongation.[1][6][8][9] In many cancers, there is a reliance on the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., MYC), making CDK9 an attractive therapeutic target.[6] Atuveciclib has demonstrated significant anti-tumor activity in preclinical models of various malignancies, including pancreatic cancer, triple-negative breast cancer, and hematological cancers.[1][3][6] This document provides a comprehensive technical overview of Atuveciclib's activity in cancer cell line studies, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Core Mechanism of Action
Atuveciclib competitively binds to the ATP-binding pocket of CDK9, thereby inhibiting its kinase activity.[3] This leads to a decrease in the phosphorylation of the RNA Pol II CTD at Serine 2, which in turn prevents the release of promoter-proximally paused RNA Pol II.[1][6][8] The subsequent inhibition of transcriptional elongation results in the downregulation of key survival proteins and oncoproteins, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][6]
Quantitative Data
The following tables summarize the in vitro inhibitory and antiproliferative activities of Atuveciclib across various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Atuveciclib
| Target | IC50 (nM) | Notes |
| CDK9/CycT1 | 13 | Primary target.[2][3][9][10][11] |
| CDK1/CycB | 1100 | ~100-fold selectivity over CDK2.[3][10] |
| GSK3α | 45 | Off-target activity.[3][10] |
| GSK3β | 87 | Off-target activity.[3][10] |
Table 2: Antiproliferative Activity of Atuveciclib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | 310 |
| HeLa | Cervical Cancer | 920 |
| Panc89 | Pancreatic Ductal Adenocarcinoma | >10,000 |
| PancTu-1 | Pancreatic Ductal Adenocarcinoma | >10,000 |
| Colo357 | Pancreatic Ductal Adenocarcinoma | >10,000 |
Note: The higher IC50 values in pancreatic cell lines suggest that Atuveciclib may be more effective in combination therapies for this cancer type.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of Atuveciclib in cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Atuveciclib on the viability of cancer cells.
Workflow:
Detailed Steps:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 15,000-20,000 cells/well and allow them to adhere for 24 hours.[1]
-
Drug Treatment: Treat the cells with a range of Atuveciclib concentrations (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 24 hours).[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) values using non-linear regression analysis.[1]
Western Blot Analysis
This protocol is used to detect changes in protein expression and phosphorylation levels following Atuveciclib treatment.
Workflow:
Detailed Steps:
-
Cell Treatment and Lysis: Treat cells with Atuveciclib at the desired concentrations and time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-Ser2-RNA Pol II, total RNA Pol II, CDK9, Cyclin T, cFlip, Mcl-1, cleaved PARP, and β-actin as a loading control).[1][8]
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[1]
Cell Cycle and Apoptosis Analysis (Flow Cytometry)
This protocol is used to quantify the effects of Atuveciclib on cell cycle distribution and apoptosis.
Detailed Steps:
-
Cell Treatment: Treat cells with Atuveciclib, alone or in combination with other agents like TRAIL, for a specified period (e.g., 24 hours).[1][8]
-
Cell Harvesting: Collect both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.[1][8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (Sub-G1, G1, S, G2/M). The Sub-G1 population is indicative of apoptotic cells.[1]
Conclusion
Atuveciclib (BAY 1143572) is a highly selective and potent CDK9 inhibitor with demonstrated preclinical efficacy in various cancer models. Its mechanism of action, centered on the inhibition of transcriptional elongation, leads to the downregulation of critical cancer survival proteins and subsequent induction of apoptosis and cell cycle arrest. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of CDK9 inhibition in oncology.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Antineoplastic effects of selective CDK9 inhibition with atuveciclib on cancer stem-like cells in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death | Anticancer Research [ar.iiarjournals.org]
- 9. Cyclin-Dependent Kinase 9 (CDK9) Inhibitor Atuveciclib Suppresses Intervertebral Disk Degeneration via the Inhibition of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. (R)-Atuveciclib | Atuveciclib | CDK | TargetMol [targetmol.com]
The Dual-Edged Sword of CDK9 Inhibition: A Technical Guide to Cdk9-IN-13 and its Paradoxical Effect on MYC Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a key therapeutic target in oncology, particularly in cancers driven by transcriptional addiction to oncogenes like MYC. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates RNA Polymerase II (Pol II), facilitating its release from promoter-proximal pausing and enabling productive gene transcription.[1][2][3] The development of selective CDK9 inhibitors has been a significant focus of cancer research. Cdk9-IN-13 (also referred to as i-CDK9 in seminal research) is a potent and highly selective inhibitor of CDK9.[1][3] This technical guide provides an in-depth analysis of this compound, with a particular focus on its paradoxical effect on MYC expression—a crucial consideration for its therapeutic application.
Data Presentation: The Activity and Effects of this compound
Table 1: Kinase Selectivity Profile of this compound (i-CDK9)
This compound was profiled for its inhibitory activity against a panel of human kinases to determine its selectivity. The data below, adapted from Lu et al., 2015, demonstrates high potency and selectivity for CDK9 over other cyclin-dependent kinases and a wide range of other kinases.[1][3]
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK9/CycT1 |
| CDK9/CycT1 | < 3 | 1 |
| CDK2/CycE | > 1000 | > 333 |
| CDK1/CycB | > 1000 | > 333 |
| CDK4/CycD1 | > 1000 | > 333 |
| CDK5/p25 | > 1000 | > 333 |
| CDK7/CycH/MAT1 | > 1000 | > 333 |
| CDK12/CycK | 79 | ~26 |
| ... (additional kinases from panel) | ... | ... |
Data extracted from source data for Figure 1B of Lu et al., eLife 2015.[3]
Table 2: Effect of this compound (i-CDK9) on MYC Expression in HeLa Cells
Treatment with this compound results in a biphasic response in MYC expression. An initial, transient repression is followed by a sustained and robust induction of both MYC mRNA and protein. This compensatory upregulation is a key mechanistic feature of this class of inhibitors.
| Treatment Condition | MYC mRNA Level (Fold Change vs. DMSO) | MYC Protein Level (Fold Change vs. DMSO) | Global pSer2-Pol II (Fold Change vs. DMSO) |
| 0.3 µM i-CDK9, 2 hours | ~0.7 | Not specified | Not specified |
| 0.3 µM i-CDK9, 8 hours | ~2.5 | 3.3 | ~0.6 |
| 0.3 µM i-CDK9, 16 hours | ~3.0 | Not specified | Not specified |
| 0.1 µM i-CDK9, 8 hours | Not specified | 3.6 | ~0.77 |
| 1.0 µM i-CDK9, 8 hours | Not specified | Not specified | ~0.15 |
Data compiled from microarray and immunoblotting experiments reported in Lu et al., eLife 2015.[3]
Signaling Pathways and Mechanisms
The paradoxical induction of MYC by this compound is not a simple feedback loop but a complex reprogramming of transcriptional machinery, critically dependent on the bromodomain and extraterminal (BET) protein BRD4.
The CDK9-MYC Regulatory Axis
Under normal conditions, P-TEFb (CDK9/Cyclin T1) is recruited to promoters to phosphorylate Pol II and initiate transcriptional elongation. A significant portion of cellular P-TEFb is sequestered in an inactive state within the 7SK snRNP complex.
Caption: Basal regulation of P-TEFb activity and MYC transcription.
Mechanism of Paradoxical MYC Induction by this compound
Sustained inhibition of CDK9 by this compound triggers the release of P-TEFb from the inhibitory 7SK snRNP complex. This newly available, albeit partially inhibited, P-TEFb is then captured by BRD4. The BRD4-P-TEFb complex is recruited to the MYC locus, where BRD4's scaffolding function not only concentrates P-TEFb but also allosterically enhances its kinase activity and confers resistance to the inhibitor. This leads to increased Pol II Ser2 phosphorylation specifically at the MYC gene, driving robust transcriptional upregulation that compensates for the global inhibition of transcription.[1][3][4]
References
- 1. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 2. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peer review in Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
Cdk9-IN-13: A Potent and Selective Chemical Probe for Cyclin-Dependent Kinase 9
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator, playing a critical role in the elongation phase of transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII). Its dysregulation is implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention. Cdk9-IN-13 has emerged as a potent and highly selective chemical probe for studying the biological functions and therapeutic potential of CDK9 inhibition. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and its effects on key signaling pathways.
Quantitative Data
This compound, also known as compound 38 in its primary publication, is a 7-azaindole derivative characterized by its high potency and selectivity for CDK9.[1][2] The following tables summarize the key quantitative data for this chemical probe.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | IC50 (nM) | Kinase Selectivity (Fold vs. CDK9) |
| CDK9/Cyclin T1 | < 3 | 1 |
| CDK1/Cyclin B | > 10,000 | > 3,333 |
| CDK2/Cyclin A | 1,300 | 433 |
| CDK4/Cyclin D1 | > 10,000 | > 3,333 |
| CDK5/p25 | 1,600 | 533 |
| CDK6/Cyclin D3 | > 10,000 | > 3,333 |
| CDK7/Cyclin H/MNAT1 | 2,700 | 900 |
Data compiled from the primary publication by Barlaam B, et al. (2021).[1][2]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | EC50 (nM) |
| MOLM-13 (AML) | p-Ser2 RNAPII Inhibition | 50 |
| MOLM-13 (AML) | c-Myc Protein Reduction | 120 |
| MOLM-13 (AML) | Mcl-1 Protein Reduction | 110 |
| MOLM-13 (AML) | Cell Viability | 250 |
Data compiled from the primary publication by Barlaam B, et al. (2021).[1][2]
Table 3: Pharmacokinetic Properties of this compound in Rodents
| Species | Dosing Route | Half-life (t½) (h) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) |
| Mouse | IV | 0.5 | 80 | 3.4 |
| Rat | IV | 0.8 | 65 | 4.2 |
Data compiled from the primary publication by Barlaam B, et al. (2021), highlighting the short half-life of the compound in rodents.[1][2]
Signaling Pathways
CDK9, as part of the Positive Transcription Elongation Factor b (P-TEFb) complex, is a master regulator of transcription elongation. Inhibition of CDK9 by this compound leads to the suppression of key oncogenic signaling pathways.
Caption: this compound inhibits CDK9, preventing phosphorylation of RNAPII and leading to downregulation of c-Myc and Mcl-1, ultimately promoting apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Biochemical Kinase Assay (CDK9/Cyclin T1 Inhibition)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against the CDK9/Cyclin T1 complex.
Caption: Workflow for determining the biochemical IC50 of this compound against CDK9.
Methodology:
-
Compound Preparation: A 10-point serial dilution of this compound is prepared in 100% DMSO, typically starting from 10 mM.
-
Assay Plate Preparation: The compound dilutions are added to a low-volume 384-well assay plate.
-
Enzyme Addition: A solution containing recombinant human CDK9/Cyclin T1 is added to each well.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing ATP (at a concentration close to the Km for CDK9) and a suitable peptide substrate.
-
Incubation: The reaction is allowed to proceed at room temperature for a defined period, typically 60 minutes.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection technologies, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence-based ADP detection (e.g., ADP-Glo™).
-
Data Analysis: The raw data is converted to percent inhibition relative to a DMSO control. The IC50 values are then calculated by fitting the concentration-response data to a four-parameter logistic equation.
Cellular p-Ser2 RNAPII Inhibition Assay
This protocol describes the measurement of this compound's ability to inhibit the phosphorylation of the RNA Polymerase II C-terminal domain at Serine 2 in a cellular context.
Methodology:
-
Cell Culture: Human cancer cell lines, such as the acute myeloid leukemia (AML) cell line MOLM-13, are cultured under standard conditions.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO as a vehicle control for a short duration (e.g., 1-2 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phospho-Ser2 RNAPII and total RNAPII (as a loading control).
-
Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: The band intensities are quantified using densitometry software. The ratio of p-Ser2 RNAPII to total RNAPII is calculated for each treatment condition and normalized to the DMSO control. The EC50 value is determined by fitting the dose-response curve.
Cellular c-Myc and Mcl-1 Protein Reduction Assay
This protocol details the assessment of this compound's effect on the protein levels of the short-lived oncoproteins c-Myc and Mcl-1.
Methodology:
-
Cell Culture and Treatment: Similar to the p-Ser2 RNAPII assay, cancer cells are treated with a range of this compound concentrations for a specified period (e.g., 6-24 hours).
-
Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
Western Blotting:
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against c-Myc, Mcl-1, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies and ECL are used for detection.
-
-
Data Analysis: Band intensities are quantified, and the levels of c-Myc and Mcl-1 are normalized to the loading control. The EC50 for protein reduction is calculated from the dose-response curve.
Conclusion
This compound is a valuable chemical probe for the scientific community, offering high potency and selectivity for CDK9. Its well-characterized biochemical and cellular activities, coupled with a short in vivo half-life, make it an excellent tool for investigating the transient inhibition of CDK9 in various biological systems. The detailed protocols provided in this guide will enable researchers to effectively utilize this compound to further elucidate the role of CDK9 in health and disease and to explore its potential as a therapeutic target.
References
An In-depth Technical Guide to Preliminary Studies with Cdk9-IN-13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies conducted on Cdk9-IN-13, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document details the quantitative data from biochemical and cellular assays, provides in-depth experimental protocols for key studies, and visualizes the core signaling pathway and experimental workflows. This compound is identical to the compound AZD4573.
Core Data Presentation
The following tables summarize the key quantitative data obtained in the preliminary evaluation of this compound.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | IC50 (nM) | Assay Type |
| CDK9/Cyclin T1 | <3 | FRET |
| CDK1/Cyclin B | >1000 | FRET |
| CDK2/Cyclin E | >1000 | FRET |
| CDK4/Cyclin D1 | >1000 | FRET |
| CDK5/p25 | >1000 | FRET |
| CDK6/Cyclin D3 | >1000 | FRET |
| CDK7/Cyclin H/MAT1 | >1000 | FRET |
Table 2: Cellular Activity of this compound in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | Caspase Activation EC50 (nM) | GI50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | 30 | 11 |
| MOLM-13 | Acute Myeloid Leukemia | 25 | 15 |
| MM.1S | Multiple Myeloma | 45 | 22 |
| H929 | Multiple Myeloma | 50 | 28 |
| Jeko-1 | Mantle Cell Lymphoma | 35 | 18 |
Table 3: Pharmacokinetic Properties of this compound in Rodents
| Species | Route | Half-life (t1/2) |
| Mouse | IV | < 1 hour |
| Rat | IV | < 1 hour |
Mandatory Visualizations
The following diagrams illustrate key biological and experimental processes related to this compound.
An In-depth Technical Guide to Cdk9-IN-13 (CAS 2768712-71-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cdk9-IN-13 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and the signaling pathways it modulates. Detailed methodologies for key experimental assays are presented, alongside structured data tables for easy reference. Visual diagrams generated using Graphviz are included to illustrate complex signaling pathways and experimental workflows, providing a clear and concise resource for researchers in oncology, molecular biology, and drug discovery.
Introduction to this compound
This compound, with CAS number 2768712-71-4, is a small molecule inhibitor belonging to a series of 7-azaindoles. It has emerged from discovery efforts as a highly potent and selective inhibitor of CDK9, with an IC50 value of less than 3 nM[1]. CDK9 is a critical component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which plays a pivotal role in regulating gene expression by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII) and other factors, thereby promoting transcriptional elongation. Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it an attractive therapeutic target. This compound has been noted for its short half-life in rodents, suggesting its potential for applications requiring transient target engagement[1].
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 2768712-71-4 | [1] |
| Molecular Formula | C27H35N5O2 | [1] |
| Molecular Weight | 461.60 g/mol | [1] |
| IUPAC Name | 1-(1-(2-(piperidin-1-yl)acetyl)piperidin-4-yl)-5-(1-isopropyl-2-oxo-1,2-dihydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | N/A |
| Canonical SMILES | CC(C)N1C=C(C2=CC=NC3=C2C=C(C4CCN(CC(N5CCCCC5)=O)CC4)N3)C=CC1=O | [1] |
| Purity | >98% (Commercially available) | [1] |
| Solubility | Soluble in DMSO | [1] |
Biological Activity and Selectivity
This compound is a highly potent inhibitor of CDK9. The primary mechanism of action is the inhibition of the kinase activity of the CDK9/Cyclin T1 complex. While the full selectivity profile against a comprehensive panel of kinases is not publicly available in the primary literature, it is reported to be a "highly selective" inhibitor[1].
| Target | IC50 (nM) | Reference |
| CDK9 | < 3 | [1] |
| Other Kinases | Data not publicly available |
CDK9 Signaling Pathway
CDK9 is a central regulator of transcription elongation. In complex with its regulatory subunit, typically Cyclin T1, it forms the active P-TEFb complex. The activity of P-TEFb is tightly controlled. A significant portion of P-TEFb is sequestered in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex, which also contains HEXIM1/2 and LARP7. The release of P-TEFb from this complex is a key step in its activation.
Once active, a primary function of CDK9 is the phosphorylation of the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII) at the Serine 2 position (Ser2). This phosphorylation event is crucial for the transition of RNAPII from a paused state to productive elongation, allowing for the synthesis of full-length messenger RNA (mRNA). CDK9 also phosphorylates other components of the transcription machinery, including the negative elongation factors DSIF (DRB-sensitivity-inducing factor) and NELF (negative elongation factor), which further promotes transcriptional elongation. The activity of CDK9 itself is regulated by phosphorylation, with CDK7 being one of the kinases responsible for activating phosphorylation of the CDK9 T-loop.
Caption: The CDK9 signaling pathway, illustrating the activation of CDK9, its role in phosphorylating RNAPII and negative elongation factors to promote transcription, and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are proprietary to the discovering institution. However, based on standard methodologies in the field, the following sections outline the likely procedures for key assays.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the potency of an inhibitor against its target kinase.
Objective: To determine the IC50 value of this compound against the CDK9/Cyclin T1 complex.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Biotinylated peptide substrate (e.g., a peptide derived from the RNAPII CTD)
-
This compound (serially diluted in DMSO)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, HTRF®, or similar technology)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a microplate.
-
Add the CDK9/Cyclin T1 enzyme and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Read the signal on a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Caption: A generalized workflow for determining the in vitro kinase inhibition potency (IC50) of this compound.
Cellular Assay for Inhibition of RNAPII Phosphorylation
This assay measures the ability of the inhibitor to engage and inhibit CDK9 in a cellular context.
Objective: To determine the cellular potency of this compound by measuring the inhibition of Ser2 phosphorylation on RNAPII.
Materials:
-
Human cell line (e.g., MCF-7, HeLa, or a relevant cancer cell line)
-
Cell culture medium and supplements
-
This compound (serially diluted in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total RNAPII, and a loading control (e.g., anti-GAPDH or anti-tubulin)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment (gels, transfer apparatus, chemiluminescence substrate)
-
Imaging system for Western blots
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities for phospho-RNAPII (Ser2) and normalize to total RNAPII and the loading control.
-
Determine the IC50 value for the inhibition of Ser2 phosphorylation.
Caption: A typical workflow for assessing the cellular activity of this compound by measuring the inhibition of RNA Polymerase II Ser2 phosphorylation.
Conclusion
This compound is a valuable research tool for investigating the biological roles of CDK9 and for exploring the therapeutic potential of CDK9 inhibition. Its high potency and selectivity make it a suitable probe for dissecting the downstream consequences of inhibiting transcriptional elongation. This guide provides a foundational understanding of this compound, its mechanism of action, and the experimental approaches for its characterization. Further research, particularly the public availability of a comprehensive kinase selectivity profile, will be beneficial for the broader scientific community.
References
Methodological & Application
Cdk9-IN-13: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk9-IN-13 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. With a biochemical half-maximal inhibitory concentration (IC50) of less than 3 nM, this compound serves as a valuable tool for investigating the biological roles of CDK9 and for exploring its therapeutic potential in various diseases, particularly cancer.[1][2] This document provides detailed application notes and protocols for utilizing this compound in common cell-based assays.
Chemical Information:
| Property | Value |
| CAS Number | 2768712-71-4[1] |
| Molecular Formula | C₂₇H₃₅N₅O₂ |
| Molecular Weight | 473.6 g/mol |
Mechanism of Action
CDK9, in complex with its regulatory cyclin partners (Cyclin T1, T2, or K), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2 (Ser2), a critical step for the transition from abortive to productive transcriptional elongation. By inhibiting the kinase activity of CDK9, this compound prevents RNAPII phosphorylation, leading to a global decrease in the transcription of short-lived mRNAs. Many of these transcripts encode for anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., c-Myc), which are crucial for the survival and proliferation of cancer cells. Consequently, inhibition of CDK9 by this compound can induce cell cycle arrest and apoptosis in cancer cells. Furthermore, CDK9 has been implicated in the regulation of the NF-κB signaling pathway, where it is required for the activation of NF-κB target genes.
Data Presentation
At present, specific IC50 values for this compound in cell-based proliferation or viability assays across various cancer cell lines have not been reported in the reviewed literature. The table below is provided as a template to be populated as data becomes available.
Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines (Template)
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| e.g., MOLM-13 | Acute Myeloid Leukemia | CellTiter-Glo® | Data not available | |
| e.g., HeLa | Cervical Cancer | MTT | Data not available | |
| e.g., A549 | Lung Cancer | Resazurin | Data not available |
Experimental Protocols
A. Preparation of this compound Stock Solution
This compound is typically supplied as a solid. For cell-based assays, it is recommended to prepare a concentrated stock solution in a suitable solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.74 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
B. Cell Viability/Proliferation Assay (e.g., Using CellTiter-Glo®)
This protocol describes a method to determine the effect of this compound on the viability of cancer cells using a luminescent-based assay that measures ATP levels.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be from 1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
C. Western Blot Analysis of Cdk9 Downstream Targets
This protocol outlines the procedure for analyzing the protein levels of key downstream targets of CDK9, such as phospho-RNAPII (Ser2), c-Myc, and Mcl-1, following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well tissue culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against:
-
Phospho-RNA Polymerase II (Ser2)
-
c-Myc
-
Mcl-1
-
β-actin or GAPDH (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysates. Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities and normalize to the loading control to determine the relative changes in protein expression.
D. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to assess the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well tissue culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle control (DMSO) for a designated time (e.g., 24 or 48 hours).
-
Harvest both the adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Mandatory Visualizations
Caption: this compound inhibits the Cdk9/Cyclin T complex, blocking transcriptional elongation and leading to apoptosis.
Caption: Workflow for evaluating this compound's effects on cancer cells.
References
Application Notes and Protocols for Western Blot Analysis of Cdk9-IN-13 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (Cdk9) is a key transcriptional regulator, and its inhibition is a promising therapeutic strategy in oncology and other diseases. Cdk9-IN-13 is a potent and selective inhibitor of Cdk9 with an IC50 of less than 3 nM.[1] This document provides detailed protocols for utilizing Western blotting to assess the cellular effects of this compound treatment, focusing on the analysis of Cdk9 itself, its direct substrate, and key downstream effector proteins.
Cdk9 Signaling Pathway
Cdk9, in complex with its regulatory cyclin T1 subunit, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in the transition from abortive to productive gene transcription. A primary substrate of Cdk9 is the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), specifically at the serine 2 position (Ser2). Phosphorylation of Ser2 by Cdk9 is a critical step for the release of paused RNAPII at promoter regions, allowing for transcriptional elongation to proceed.
Inhibition of Cdk9 by this compound is expected to decrease the phosphorylation of RNAPII at Ser2, leading to a reduction in the transcription of genes with short-lived mRNAs. Among these are critical proto-oncogenes and anti-apoptotic proteins such as c-Myc and Mcl-1. Therefore, Western blot analysis of p-Ser2-RNAPII, c-Myc, and Mcl-1 levels provides a robust method to confirm the on-target activity of this compound.
Figure 1: Cdk9 Signaling Pathway Inhibition by this compound.
Experimental Protocols
This section provides a detailed methodology for a typical Western blot experiment to analyze the effects of this compound.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, MOLT-4) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1, 3, 10, 30, 100 nM) and a time-course experiment (e.g., 2, 4, 8, 24 hours).
-
Treatment: Replace the existing medium with the medium containing the various concentrations of this compound or vehicle control (DMSO). Incubate the cells for the desired time periods.
II. Cell Lysis and Protein Quantification
-
Cell Harvest: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation before adding lysis buffer.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
III. SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine SDS-PAGE gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in Table 3.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometric analysis of the Western blot bands can be performed using image analysis software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., GAPDH, β-actin).
Figure 2: Experimental Workflow for Western Blot Analysis.
Data Presentation
The following tables present hypothetical quantitative data illustrating the expected dose-dependent and time-dependent effects of this compound on target protein levels. This data is representative of the effects observed with potent Cdk9 inhibitors. Researchers should generate their own data for this compound.
Table 1: Dose-Dependent Effect of this compound on Protein Levels (24-hour treatment)
| This compound (nM) | p-Ser2-RNAPII (Relative to Vehicle) | c-Myc (Relative to Vehicle) | Mcl-1 (Relative to Vehicle) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 1 | 0.85 | 0.90 | 0.88 |
| 3 | 0.60 | 0.75 | 0.70 |
| 10 | 0.35 | 0.50 | 0.45 |
| 30 | 0.15 | 0.25 | 0.20 |
| 100 | 0.05 | 0.10 | 0.10 |
Table 2: Time-Dependent Effect of this compound on Protein Levels (at 30 nM)
| Time (hours) | p-Ser2-RNAPII (Relative to 0h) | c-Myc (Relative to 0h) | Mcl-1 (Relative to 0h) |
| 0 | 1.00 | 1.00 | 1.00 |
| 2 | 0.70 | 0.80 | 0.75 |
| 4 | 0.45 | 0.60 | 0.55 |
| 8 | 0.25 | 0.35 | 0.30 |
| 24 | 0.15 | 0.20 | 0.18 |
Table 3: Recommended Primary Antibodies for Western Blot
| Target Protein | Supplier | Catalog Number | Recommended Dilution |
| Cdk9 | Cell Signaling Technology | 2316 | 1:1000 |
| p-Ser2-RNAPII | Abcam | ab5095 | 1:1000 |
| c-Myc | Cell Signaling Technology | 5605 | 1:1000 |
| Mcl-1 | Cell Signaling Technology | 5453 | 1:1000 |
| GAPDH (Loading Control) | Cell Signaling Technology | 2118 | 1:5000 |
| β-actin (Loading Control) | Cell Signaling Technology | 4970 | 1:2000 |
Conclusion
This document provides a comprehensive guide for researchers to effectively utilize Western blotting to characterize the cellular activity of the Cdk9 inhibitor, this compound. The detailed protocols and expected outcomes will facilitate the generation of robust and reproducible data for the evaluation of this and other Cdk9-targeting compounds.
References
Application Notes and Protocols: Cdk9-IN-13 Use in Chromatin Immunoprecipitation (ChIP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), as well as negative elongation factors, to promote the release of paused Pol II and facilitate productive gene transcription.[1][2][3][4][5] Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[6][7]
Cdk9-IN-13 is a potent and selective inhibitor of CDK9. Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the genome-wide effects of this compound on protein-DNA interactions. This document provides detailed application notes and protocols for utilizing this compound in ChIP experiments to study its impact on transcriptional regulation.
Data Presentation: Effects of CDK9 Inhibition on Chromatin
The following tables summarize quantitative data from representative studies using CDK9 inhibitors in ChIP-seq and related assays. While these studies do not use this compound specifically, they provide an expected outcome for a potent CDK9 inhibitor.
Table 1: Effect of CDK9 Inhibition on RNA Polymerase II Occupancy
| Cell Line | CDK9 Inhibitor | Treatment | Effect on Promoter-Proximal Pol II | Effect on Gene Body Pol II | Reference |
| HeLa | i-CDK9 | - | Increased pausing in >50% of genes | Decreased | [8] |
| MOLM13 | NVP-2 | 6 hours | Increased | Reduced | [2] |
| HeLa | DRB | 30 minutes | Increased pausing | Decreased | [9] |
Table 2: Impact of CDK9 Inhibition on Histone Modifications and Factor Recruitment
| Cell Line | CDK9 Inhibitor | Treatment | Target | Effect | Reference |
| DLBCL | AZD4573 | 8 hours | H3K4me3 | Decreased enrichment at promoters | [10] |
| DLBCL | AZD4573 | 8 hours | H3K27ac | Sustained reprogramming of super-enhancers | [10] |
| MOLM13 | NVP-2, THAL-SNS-032 | 6 hours | SPT5 (DSIF) | Modest increase at TSS | [2] |
| HAdV-5 infected | - | - | CDK9, BRD4 | Decreased association with viral promoters upon reduced H3K18/27ac | [11] |
Signaling Pathway and Experimental Workflow
Cdk9 Signaling in Transcriptional Elongation
The following diagram illustrates the central role of CDK9 in the transition from paused to productive transcriptional elongation.
Caption: Role of CDK9 in promoting transcriptional elongation.
General Workflow for ChIP using this compound
This diagram outlines the major steps involved in a Chromatin Immunoprecipitation experiment to assess the effects of this compound.
Caption: Key steps in a ChIP experiment using a CDK9 inhibitor.
Experimental Protocols
Protocol: Chromatin Immunoprecipitation using this compound
This protocol is a general guideline and should be optimized for your specific cell type, antibody, and experimental goals. It is based on established ChIP methodologies.[12][13][14]
Materials:
-
Cells of interest
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Formaldehyde (37%, methanol-free)
-
Glycine
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., RIPA-150: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 0.1% SDS, 1% Triton X-100, 0.1% sodium deoxycholate) supplemented with Protease Inhibitors
-
Nuclear Lysis Buffer
-
ChIP Dilution Buffer
-
ChIP-grade primary antibody (e.g., against Pol II, Pol II Ser2-P, H3K27ac, BRD4)
-
Isotype control IgG antibody
-
Protein A/G magnetic beads
-
LiCl Wash Buffer
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
NaCl (5M)
-
RNase A
-
Proteinase K
-
DNA purification kit (e.g., Qiagen PCR Purification Kit)
-
Reagents for qPCR or ChIP-seq library preparation
Procedure:
-
Cell Treatment and Cross-linking:
-
Culture cells to approximately 80-90% confluency. For suspension cells, ensure they are in logarithmic growth phase.
-
Treat cells with the desired concentration of this compound and a vehicle control for the optimized duration.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Preparation:
-
Harvest cells and resuspend in Cell Lysis Buffer containing protease inhibitors.
-
Incubate on ice to lyse the cell membrane.
-
Pellet the nuclei by centrifugation and resuspend in Nuclear Lysis Buffer.
-
-
Chromatin Fragmentation:
-
Fragment the chromatin to an average size of 200-500 bp using sonication. Optimization of sonication conditions (power, duration, cycles) is critical for each cell type and instrument.
-
Alternatively, use micrococcal nuclease (MNase) digestion for enzymatic fragmentation.
-
After fragmentation, centrifuge to pellet cellular debris. The supernatant contains the soluble chromatin.
-
-
Immunoprecipitation:
-
Determine the chromatin concentration.
-
Dilute a portion of the chromatin with ChIP Dilution Buffer. Set aside a small aliquot (e.g., 1-2%) as the "input" control.
-
Pre-clear the chromatin by incubating with Protein A/G beads.
-
Add the ChIP-grade primary antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation. Include a negative control sample with a non-specific IgG.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C.
-
-
Washes:
-
Wash the beads sequentially with low salt buffer, high salt buffer, LiCl wash buffer, and finally twice with TE buffer to remove non-specifically bound chromatin.[13]
-
-
Elution and Reversal of Cross-links:
-
Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C.
-
Reverse the cross-links by adding NaCl to the eluates and the input sample and incubating at 65°C for at least 6 hours or overnight.
-
-
DNA Purification:
-
Treat the samples with RNase A to degrade RNA, followed by Proteinase K to degrade proteins.
-
Purify the DNA using a spin column-based kit or phenol:chloroform extraction followed by ethanol precipitation.
-
-
Downstream Analysis:
-
ChIP-qPCR: Quantify the enrichment of specific DNA sequences using real-time PCR. Results are typically presented as a percentage of the input DNA.
-
ChIP-seq: Prepare DNA libraries from the ChIP and input samples for next-generation sequencing to identify genome-wide protein binding sites.
-
Conclusion
The use of this compound in conjunction with Chromatin Immunoprecipitation provides a robust framework for elucidating the inhibitor's mechanism of action on a genomic scale. By examining its effects on RNA Polymerase II distribution, histone modifications, and transcription factor occupancy, researchers can gain critical insights into the therapeutic potential of targeting CDK9. The protocols and data presented here serve as a comprehensive resource for designing and executing these crucial experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK9 and PP2A regulate RNA polymerase II transcription termination and coupled RNA maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Promoter-specific changes in initiation, elongation, and homeostasis of histone H3 acetylation during CBP/p300 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK9 inhibitors define elongation checkpoints at both ends of RNA polymerase II-transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 14. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for RT-qPCR Analysis Following Cdk9-IN-13 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cdk9-IN-13, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), in molecular biology and drug discovery research. The primary focus is on the analysis of downstream gene expression changes using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR). Detailed protocols, data presentation guidelines, and visual representations of the underlying signaling pathways are included to facilitate experimental design and data interpretation.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for CDK9, a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex. The P-TEFb complex, which also contains a cyclin partner (primarily Cyclin T1), plays a crucial role in the regulation of gene transcription. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors, thereby releasing RNAPII from promoter-proximal pausing and enabling productive transcript elongation.
By inhibiting CDK9, this compound effectively blocks this process, leading to a rapid downregulation of short-lived mRNAs. This characteristic makes this compound a valuable tool for studying transcriptional regulation and a promising candidate for therapeutic development, particularly in oncology where cancer cells often exhibit a strong dependence on the continuous transcription of oncogenes and anti-apoptotic factors.
Mechanism of Action
This compound exerts its effects by competitively binding to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates. This leads to the inhibition of transcriptional elongation and subsequent reduction in the expression of genes with short mRNA half-lives, such as the proto-oncogene MYC and the anti-apoptotic factor MCL-1.
Key Applications
-
Cancer Biology: Investigating the role of transcriptional addiction in various cancer types and evaluating the anti-proliferative and pro-apoptotic effects of CDK9 inhibition.
-
Inflammation Research: Studying the impact of CDK9 inhibition on the expression of pro-inflammatory cytokines and other mediators in the context of inflammatory diseases. The TNF signaling pathway is a key area of investigation.
-
Virology: Exploring the potential of this compound to inhibit the replication of viruses, such as HIV, that rely on host cell P-TEFb for their life cycle.
-
Drug Discovery: Using this compound as a tool compound to validate CDK9 as a therapeutic target and to screen for novel drug candidates.
Data Presentation: Quantitative Analysis of Gene Expression
The following tables summarize the expected changes in the expression of key target genes following treatment with CDK9 inhibitors. This data is compiled from various studies and represents typical outcomes. Researchers should generate their own data for specific experimental conditions.
Table 1: Downregulation of Key Oncogenes and Anti-Apoptotic Factors by CDK9 Inhibition
| Gene | Function | Cancer Type | Fold Change (mRNA) | Citation |
| MYC | Transcription factor, oncogene | Various | ↓ (Significant) | [1][2] |
| MCL-1 | Anti-apoptotic BCL-2 family member | Various | ↓ (Significant) | [3] |
| CCND1 (Cyclin D1) | Cell cycle regulator | Various | ↓ | [4] |
| XIAP | X-linked inhibitor of apoptosis | Various | ↓ | [5] |
Table 2: Modulation of Inflammatory Gene Expression by CDK9 Inhibition
| Gene | Function | Context | Fold Change (mRNA) | Citation |
| TNF | Pro-inflammatory cytokine | Inflammation | ↓ | [6] |
| IL-6 | Pro-inflammatory cytokine | Inflammation | ↓ | [6] |
| NFKBIA (IκBα) | Inhibitor of NF-κB | Inflammation | ↑ (transient) / ↓ | [6] |
Experimental Protocols
This section provides a detailed protocol for treating cultured cells with this compound and subsequently analyzing gene expression changes using RT-qPCR.
Protocol 1: Cell Treatment with this compound
Materials:
-
This compound (stored as a stock solution in DMSO at -20°C or -80°C)[7]
-
Appropriate cell culture medium and supplements
-
Cultured cells of interest
-
Sterile cell culture plates (e.g., 6-well or 12-well)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of this compound Working Solution: Thaw the this compound stock solution. Prepare serial dilutions of this compound in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. A typical concentration range to test is 10 nM to 1 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired period. For analyzing changes in the expression of short-lived mRNAs like MYC, a time course of 2, 4, 8, and 24 hours is recommended.
-
Cell Harvesting: After the incubation period, aspirate the medium and wash the cells with ice-cold PBS. The cells are now ready for RNA extraction.
Protocol 2: RNA Extraction, Reverse Transcription, and Quantitative PCR (RT-qPCR)
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific primers for target and reference genes
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the harvested cells according to the manufacturer's protocol of the chosen RNA extraction kit. Include an on-column DNase I digestion step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. RNA integrity can be assessed using an Agilent Bioanalyzer or similar instrument.
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit. Typically, 1 µg of total RNA is used per reaction. Follow the manufacturer's instructions.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the qPCR master mix, gene-specific forward and reverse primers, nuclease-free water, and cDNA template.
-
Run the qPCR reaction in a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to ensure no genomic DNA amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample and gene.
-
Normalize the Ct values of the target genes to the Ct values of one or more stable reference genes (e.g., GAPDH, ACTB, RPLP0).
-
Calculate the relative gene expression using the ΔΔCt method. The results are typically expressed as fold change relative to the vehicle-treated control.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.
References
- 1. g1therapeutics.com [g1therapeutics.com]
- 2. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The multi-tasking P-TEFb complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Assay with Cdk9-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk9-IN-13 is a potent and selective inhibitor of Cyclin-dependent kinase 9 (CDK9), a key transcriptional regulator.[1] Inhibition of CDK9 has emerged as a promising therapeutic strategy in oncology, primarily due to its ability to suppress the transcription of anti-apoptotic proteins and key oncogenes.[2][3][4] This document provides detailed application notes and protocols for assessing apoptosis induced by this compound in cancer cell lines.
CDK9, as the catalytic subunit of the positive transcription elongation factor b (p-TEFb), phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for productive transcription elongation.[2][5][6] Many cancer cells are dependent on the continuous transcription of short-lived pro-survival proteins, such as Mcl-1 and the oncogene c-Myc.[2][3][4] By inhibiting CDK9, this compound effectively downregulates the expression of these critical survival factors, leading to the induction of apoptosis.[2][3][7]
Mechanism of Action: this compound Induced Apoptosis
This compound exerts its pro-apoptotic effects by inhibiting the transcriptional machinery of cancer cells. This leads to a rapid depletion of anti-apoptotic proteins and oncoproteins with high turnover rates, thereby tipping the cellular balance towards apoptosis. The key molecular events are outlined in the signaling pathway below.
Caption: this compound signaling pathway to apoptosis.
Data Presentation
The following tables summarize representative quantitative data for potent and selective CDK9 inhibitors, which can be used as a reference for designing experiments with this compound.
Table 1: IC50 Values of Selective CDK9 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | CDK9 Inhibitor | IC50 (nM) | Assay Duration (h) |
| NALM6 | B-cell Acute Lymphocytic Leukemia | SNS-032 | 200 | 72 |
| REH | B-cell Acute Lymphocytic Leukemia | SNS-032 | 200 | 72 |
| SEM | B-cell Acute Lymphocytic Leukemia | SNS-032 | 350 | 72 |
| RS4;11 | B-cell Acute Lymphocytic Leukemia | SNS-032 | 250 | 72 |
| NALM6 | B-cell Acute Lymphocytic Leukemia | AZD4573 | 5 | 72 |
| REH | B-cell Acute Lymphocytic Leukemia | AZD4573 | 10 | 72 |
| SEM | B-cell Acute Lymphocytic Leukemia | AZD4573 | 10 | 72 |
| RS4;11 | B-cell Acute Lymphocytic Leukemia | AZD4573 | 1 | 72 |
Data adapted from studies on selective CDK9 inhibitors SNS-032 and AZD4573.[2]
Table 2: Expected Apoptotic Effects of this compound in a Sensitive Cancer Cell Line (Hypothetical)
| Treatment Concentration (nM) | % Annexin V Positive Cells (24h) | Fold Increase in Caspase-3/7 Activity (24h) | Mcl-1 Protein Level (% of Control, 24h) | c-Myc Protein Level (% of Control, 24h) |
| 0 (Vehicle) | 5 | 1 | 100 | 100 |
| 10 | 25 | 3 | 40 | 50 |
| 50 | 60 | 8 | 15 | 20 |
| 100 | 85 | 15 | 5 | 10 |
Experimental Protocols
The following are detailed protocols for assessing apoptosis induced by this compound. These protocols are based on standard methodologies and may require optimization for specific cell lines and experimental conditions.
Experimental Workflow Overview
Caption: General workflow for apoptosis assays.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., NALM6, REH)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates and allow them to adhere or stabilize for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time points (e.g., 24, 48 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Carefully collect the supernatant (containing floating, potentially apoptotic cells). Wash the adherent cells once with PBS and detach them using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the supernatant and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained and single-stained controls for compensation and to set the gates for analysis.
-
Protocol 2: Caspase-Glo® 3/7 Assay for Measuring Caspase Activity
This luminescent assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
White-walled 96-well plates suitable for luminescence readings
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed 10,000 cells per well in a 96-well white-walled plate in a volume of 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Add varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 6, 12, 24 hours) at 37°C in a CO2 incubator.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the protein levels of key apoptosis regulators following treatment with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Mcl-1, anti-c-Myc, anti-cleaved caspase-3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in Protocol 1.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-Mcl-1, diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
-
Troubleshooting and Considerations
-
Cell Line Specificity: The optimal concentration of this compound and the time required to induce apoptosis will vary between different cell lines. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific model.
-
Compound Solubility: Ensure that this compound is fully dissolved in the culture medium to avoid precipitation and inaccurate dosing.
-
Controls: Always include appropriate controls in your experiments, including untreated cells, vehicle-treated cells, and a positive control for apoptosis induction (e.g., staurosporine).
-
Flow Cytometry Gating: Proper gating is crucial for accurate analysis of Annexin V/PI data. Use single-stained controls to set compensation and gates correctly.
-
Antibody Validation: Ensure that the antibodies used for Western blotting are specific and validated for the intended application.
By following these detailed protocols and considering the provided application notes, researchers can effectively investigate the pro-apoptotic effects of this compound and further elucidate its potential as a therapeutic agent in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 6. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 7. Evaluation of CDK9 Inhibition by Dinaciclib in Combination with Apoptosis Modulating izTRAIL for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk9-IN-13 in Transcriptional Addiction Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cdk9-IN-13, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), to investigate transcriptional addiction in cancer. Transcriptional addiction describes the reliance of cancer cells on the continuous, high-level expression of specific oncogenes, such as MYC, for their survival and proliferation. This compound offers a powerful tool to probe and potentially disrupt this dependency.
Introduction to this compound
This compound is a highly potent and selective small molecule inhibitor of CDK9, with a reported IC50 of less than 3 nM.[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2 (Ser2), a critical step for releasing paused RNAPII and enabling productive transcription elongation.[2][3][4] In many cancers, super-enhancers drive the overexpression of oncogenes like MYC, making these tumors exquisitely dependent on CDK9 activity for sustained oncogene transcription.[2][5] By inhibiting CDK9, this compound leads to a rapid downregulation of short-lived oncoproteins, including MYC and the anti-apoptotic protein MCL-1, thereby inducing apoptosis in transcriptionally addicted cancer cells.[2][6][7]
Key Applications
-
Investigating the role of transcriptional elongation in cancer: Elucidate the dependency of cancer cells on CDK9-mediated transcription for survival.
-
Studying the regulation of oncogenes: Analyze the impact of CDK9 inhibition on the expression of key oncogenes like MYC and anti-apoptotic factors like MCL-1.
-
Screening for sensitive cancer types: Identify cancer cell lines and tumor types that are particularly vulnerable to CDK9 inhibition.
-
Validating CDK9 as a therapeutic target: Assess the potential of CDK9 inhibition as a therapeutic strategy in preclinical models.
Data Presentation
Table 1: In Vitro Potency of this compound and Other Selective CDK9 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cell Line(s) | Reference(s) |
| This compound | CDK9 | < 3 | Not specified in provided abstracts | [1] |
| i-CDK9 | CDK9 | ~2 | HeLa | [8] |
| AZD4573 | CDK9 | Not specified | B-ALL cell lines | [3] |
| SNS-032 | CDK2, CDK7, CDK9 | Not specified | B-ALL cell lines | [3][9] |
| NVP-2 | CDK9 | < 0.514 | MOLT4 | [10] |
| Compound 30i | CDK9 | 2 | Leukemia, Pancreatic, Gastric, Melanoma, Liver, Breast, Colon, NSCLC | [11] |
| Compound 51 | CDK9 | 19.9 | Leukemia and solid tumor cell lines | [11] |
| LZT-106 | CDK9, GSK3β | 30 (CDK9) | Not specified | [11] |
Table 2: Cellular Effects of CDK9 Inhibition on Key Oncoproteins
| Inhibitor | Cell Line(s) | Effect on MYC Protein | Effect on MCL-1 Protein | Effect on p-RNAPII (Ser2) | Reference(s) |
| AZ5576 | DLBCL cell lines | Dose-dependent decrease | Dose-dependent decrease | Not specified | [12][13] |
| SNS-032 | B-ALL cell lines | Decrease | Decrease | Decrease | [3] |
| i-CDK9 | HeLa | Biphasic (initial small decrease, then rebound) | Not specified | Dose-dependent decrease | [8] |
| Dinaciclib | MYC-driven B-cell lymphoma | Not specified | Potent suppression | Not specified | [7] |
| BAY1251152 | MOLM13 | Decrease | Decrease | Not specified | [14] |
Experimental Protocols
Protocol 1: Cell Viability Assay (using CellTiter-Glo®)
This protocol determines the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (resuspended in DMSO)
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to start with is 1 nM to 10 µM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal inhibitory concentration (GI50) using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of p-RNAPII, MYC, and MCL-1
This protocol assesses the effect of this compound on the protein levels of key downstream targets.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (resuspended in DMSO)
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-RNAPII (Ser2), anti-MYC, anti-MCL-1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Protocol 3: Quantitative Reverse Transcription PCR (qRT-PCR) for MYC and MCL-1 mRNA
This protocol measures the effect of this compound on the mRNA levels of target genes.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (resuspended in DMSO)
-
6-well plates
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
qRT-PCR primers for MYC, MCL-1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qRT-PCR instrument
Procedure:
-
Treat cells with this compound as described in the Western Blot protocol.
-
Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reaction by mixing cDNA, SYBR Green Master Mix, and forward and reverse primers.
-
Perform the qRT-PCR using a standard cycling program.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Mandatory Visualizations
Caption: this compound inhibits P-TEFb, blocking transcriptional elongation of MYC and MCL-1.
Caption: Workflow for studying this compound's effect on transcriptional addiction.
Caption: Logical flow from transcriptional addiction to apoptosis via CDK9 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective CDK9 inhibition overcomes TRAIL resistance by concomitant suppression of cFlip and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Transcriptional Control: A Guide to Utilizing Cdk9-IN-13 for Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Cdk9-IN-13, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (Cdk9). Understanding the role of Cdk9 in transcriptional regulation is paramount in various fields, including oncology and virology. This compound serves as a critical tool for elucidating the downstream effects of Cdk9 inhibition on gene expression and cellular processes.
Application Notes
Cyclin-Dependent Kinase 9 (Cdk9) is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex plays a crucial role in the transition from abortive to productive transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position. This phosphorylation event is essential for the release of promoter-proximal pausing of RNAPII and subsequent transcriptional elongation.[1][2]
Mechanism of Action: this compound is a potent and selective ATP-competitive inhibitor of Cdk9. By binding to the ATP pocket of Cdk9, it prevents the phosphorylation of its substrates, most notably RNAPII. This leads to a global, yet selective, downregulation of gene transcription, particularly affecting genes with short-lived mRNA transcripts, such as the anti-apoptotic protein MCL-1 and the oncogene MYC.
Applications in Research:
-
Cancer Biology: Many cancers exhibit transcriptional addiction, where they are highly dependent on the continuous expression of certain oncogenes and survival factors. This compound can be utilized to study the effects of transcriptional inhibition on cancer cell proliferation, survival, and apoptosis. Its high selectivity allows for a more precise understanding of the consequences of Cdk9 inhibition, minimizing off-target effects seen with less selective inhibitors.
-
Virology: Several viruses, including HIV, hijack the host cell's transcriptional machinery for their own replication. P-TEFb is a critical host factor for HIV transcription. This compound can be employed to investigate the role of Cdk9 in viral replication and to explore its potential as an antiviral agent.
-
Gene Regulation Studies: As a highly specific chemical probe, this compound is an invaluable tool for dissecting the intricate mechanisms of transcriptional control. Researchers can use it to identify genes that are particularly sensitive to Cdk9 activity and to explore the downstream signaling pathways affected by transcriptional stress.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, a potent and selective Cdk9 inhibitor.
| Parameter | Value | Notes |
| Cdk9 IC50 | <3 nM | In vitro biochemical assay.[1] |
Table 1: In Vitro Biochemical Potency of this compound
| Kinase | IC50 (nM) | Selectivity vs. Cdk9 |
| Cdk9/Cyclin T1 | <3 | - |
| Cdk1/Cyclin B | 140 | >47x |
| Cdk2/Cyclin E | 720 | >240x |
| Cdk7/Cyclin H/MAT1 | 400 | >133x |
| Cdk12/Cyclin K | >10,000 | >3333x |
Table 2: Kinase Selectivity Profile of this compound. Data derived from in vitro kinase assays.[1]
Signaling and Experimental Workflow Diagrams
Caption: this compound inhibits the phosphorylation of RNAPII CTD, leading to transcriptional repression.
References
Application Notes and Protocols for Cdk9-IN-13 in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and a validated therapeutic target in various malignancies, including leukemia.[1][2] CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), phosphorylates the C-terminal domain of RNA Polymerase II, leading to the productive transcription of short-lived anti-apoptotic proteins and oncoproteins critical for cancer cell survival, such as MCL-1 and MYC.[1][2] Inhibition of CDK9 has been shown to induce apoptosis and suppress proliferation in leukemia cells, making it an attractive strategy for therapeutic intervention.[1][3]
Cdk9-IN-13 is a potent and highly selective inhibitor of CDK9 with a reported IC50 of less than 3 nM.[4] These application notes provide a comprehensive guide for the utilization of this compound in leukemia cell line-based research, including its mechanism of action, protocols for key experiments, and expected outcomes. While specific published data on the use of this compound in leukemia cell lines is not yet available, the following protocols are based on established methodologies for other selective CDK9 inhibitors and have been adapted to guide the investigation of this compound.
Mechanism of Action
This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of CDK9. This leads to a cascade of downstream events:
-
Inhibition of RNA Polymerase II Phosphorylation: this compound prevents the CDK9-mediated phosphorylation of the serine 2 residue on the C-terminal domain of RNA Polymerase II.[1] This stalls transcriptional elongation.
-
Downregulation of Anti-apoptotic and Oncogenic Proteins: The inhibition of transcription preferentially affects genes with short mRNA and protein half-lives, which are often critical for cancer cell survival. Key among these are the anti-apoptotic protein MCL-1 and the oncogene MYC.[1][2]
-
Induction of Apoptosis: The depletion of essential survival proteins like MCL-1 triggers the intrinsic apoptotic pathway, leading to programmed cell death in leukemia cells.[1][3]
Signaling Pathway
The signaling pathway affected by this compound is central to the regulation of gene transcription. A simplified diagram of this pathway is presented below.
Caption: this compound inhibits the CDK9/Cyclin T1 complex (P-TEFb), preventing RNA Polymerase II phosphorylation and leading to apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on leukemia cell lines. It is recommended to use a panel of leukemia cell lines, such as MOLM-13 (AML), HL-60 (APL), and K-562 (CML), to assess the broad applicability of the inhibitor.
Cell Viability Assay (MTS/WST-1 Assay)
This assay determines the concentration-dependent effect of this compound on the viability of leukemia cells and allows for the calculation of the half-maximal inhibitory concentration (IC50).
Experimental Workflow:
References
- 1. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcsciences.com [lcsciences.com]
- 3. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cdk9-IN-13 in Solid Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. As a catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive transcription. In many solid tumors, this process is hijacked to ensure high-level expression of oncogenes and anti-apoptotic proteins, such as MYC and Mcl-1, creating a state of "transcriptional addiction".[1][2] Inhibition of CDK9 presents a promising therapeutic strategy to counter this dependency.[3]
Cdk9-IN-13 is a potent and selective inhibitor of CDK9 with a reported IC50 of less than 3 nM.[4] These application notes provide a comprehensive overview of the potential use of this compound in solid tumor models, based on the established activities of other selective CDK9 inhibitors. The following sections detail the mechanism of action, provide representative data from preclinical studies of similar compounds, and offer detailed protocols for the evaluation of this compound's efficacy.
Disclaimer: The quantitative data and specific protocols provided below are derived from studies on various selective CDK9 inhibitors and are intended to serve as a guide. Researchers should perform their own dose-response studies and optimization for this compound in their specific solid tumor models of interest.
Mechanism of Action
This compound, as a selective CDK9 inhibitor, is expected to exert its anti-tumor effects by competitively binding to the ATP-binding pocket of CDK9. This prevents the phosphorylation of RNA Polymerase II at Serine 2 (p-Ser2-RNAPII), leading to a stall in transcriptional elongation.[5] Consequently, the transcription of genes with short-lived mRNAs, which often include critical oncogenes and survival factors, is disproportionately affected.[3] This leads to a rapid depletion of oncoproteins like MYC and anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells that are dependent on their continuous expression.[1]
Data Presentation
The following tables summarize quantitative data for various selective CDK9 inhibitors in solid tumor cell lines and in vivo models. This data is intended to provide a reference for the expected potency and efficacy of a selective CDK9 inhibitor like this compound.
Table 1: In Vitro Anti-proliferative Activity of Selective CDK9 Inhibitors in Solid Tumor Cell Lines
| Compound | Cell Line | Tumor Type | IC50 (nM) | Reference |
| AZD4573 | H460 | Non-Small Cell Lung Cancer | ~20 | [1] |
| AZD4573 | A549 | Non-Small Cell Lung Cancer | ~20 | [1] |
| AZD4573 | H1650 | Non-Small Cell Lung Cancer | ~20 | [1] |
| LDC067 | SKOV3 | Ovarian Cancer | Dose-dependent inhibition | [6] |
| LDC067 | OVCAR8 | Ovarian Cancer | Dose-dependent inhibition | [6] |
| Wogonin Derivative | Multiple | Ovarian, Gastric, Breast, Prostate, Pancreatic, Colon | High cytotoxic potency | [7] |
| LZT-106 | Colorectal Cancer Cells | Colorectal Cancer | 30 | [7] |
| AT-7519 | HCT-116 | Colorectal Cancer | 40-940 (across 26 cell lines) | [5] |
Table 2: In Vivo Efficacy of Selective CDK9 Inhibitors in Solid Tumor Xenograft Models
| Compound | Tumor Model | Dosing Schedule | Outcome | Reference |
| LZT-106 | Colorectal Cancer Xenograft | Not specified | Significant tumor volume reduction | [7] |
| AT-7519 | A2780 Ovarian Cancer Xenograft | 7.5 mg/kg, IP, BID for 8 days | 86% tumor growth inhibition | [5] |
| CDK9 Inhibitor | Cervical Cancer Xenograft | Not specified | Drastically reduced growth and migration | [6] |
| BETi/CDK9i Combo | Melanoma Xenograft | Not specified | Synergistic reduction in tumor growth | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in solid tumor models.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a panel of solid tumor cell lines.
Materials:
-
Solid tumor cell lines of interest
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,500-5,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle-only control (DMSO).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Pharmacodynamic Markers
This protocol is for assessing the on-target effect of this compound by measuring the levels of p-Ser2-RNAPII, Mcl-1, and MYC.
Materials:
-
Solid tumor cell lines
-
This compound
-
DMSO
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Ser2-RNAPII, anti-RNAPII, anti-Mcl-1, anti-MYC, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for a specified time (e.g., 4, 8, or 24 hours).
-
Lyse the cells in RIPA buffer, and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify changes in protein levels.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Solid tumor cell lines
-
This compound
-
DMSO
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., IC50 and 5x IC50) for 24 or 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Solid Tumor Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Solid tumor cell line of interest (e.g., H460 lung cancer, A2780 ovarian cancer)
-
Matrigel (optional)
-
This compound
-
Appropriate vehicle for in vivo administration
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound at various doses and schedules (e.g., daily or intermittently, via intravenous or intraperitoneal injection). The control group should receive the vehicle alone.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for pharmacodynamic markers or immunohistochemistry).
-
Evaluate the anti-tumor efficacy by comparing the tumor growth inhibition (TGI) between the treated and control groups.
Rationale for Targeting Transcriptionally Addicted Tumors
Solid tumors with amplifications or high-level expression of transcription factors like MYC are particularly vulnerable to CDK9 inhibition. These tumors rely on a hyperactive transcriptional machinery to maintain their malignant phenotype. By inhibiting CDK9, this compound can effectively shut down this critical survival pathway.
Combination Therapies
Preclinical studies have shown that combining CDK9 inhibitors with other anti-cancer agents can lead to synergistic effects.[6] For instance, in non-small cell lung cancer models, combining CDK9 inhibition with TRAIL has been shown to be highly effective.[8] In melanoma, a combination with BET inhibitors has demonstrated synergy.[6] Therefore, exploring combination strategies for this compound with other targeted therapies or chemotherapies in relevant solid tumor models is a promising avenue for future research.
References
- 1. Inhibitors Targeting CDK9 Show High Efficacy against Osimertinib and AMG510 Resistant Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Cdk9-IN-13 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Cdk9-IN-13, a potent and selective CDK9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1]
Q2: What is the reported solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO is 2.5 mg/mL, which is equivalent to 5.42 mM.[1] To achieve this, assistance from ultrasonication, warming, and heating to 60°C may be necessary.[1]
Q3: How should I store the solid this compound compound?
A3: For long-term storage, the solid powder of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: this compound stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Solubility Troubleshooting Guide
Q5: I am having trouble dissolving this compound in DMSO, what should I do?
A5: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following:
-
Warming: Gently warm the solution to 60°C.[1]
-
Ultrasonication: Use an ultrasonic bath to aid dissolution.[1]
-
Fresh DMSO: Ensure you are using high-quality, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3]
Q6: My this compound precipitated out of the DMSO stock solution upon storage. What happened and what can I do?
A6: Precipitation upon storage can occur if the compound's solubility limit was exceeded or due to temperature fluctuations. To redissolve the compound, you can try gently warming the solution and using ultrasonication. To prevent this, ensure the stock solution concentration is not above the recommended 5.42 mM and store it properly at -80°C or -20°C in aliquots.
Q7: I need to make a working solution of this compound in an aqueous buffer for my cell culture experiments, but it precipitates. How can I avoid this?
A7: Direct dilution of a concentrated DMSO stock into an aqueous buffer can cause precipitation of hydrophobic compounds. Here are some strategies to mitigate this:
-
Serial Dilutions: Perform serial dilutions in your cell culture medium.
-
Lower Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible (typically below 0.5%) to minimize solvent-induced toxicity and solubility issues.
-
Pluronic F-68: Consider the use of a small amount of a non-ionic surfactant like Pluronic F-68 in your final aqueous solution to improve solubility and prevent precipitation.
Stability FAQs
Q8: How stable is this compound in the powdered form?
A8: As a solid, this compound is stable for up to 3 years when stored at -20°C and up to 2 years when stored at 4°C.[1]
Q9: What is the stability of this compound in a DMSO stock solution?
A9: When dissolved in DMSO, this compound is stable for up to 6 months at -80°C and for up to 1 month at -20°C.[1][2]
Q10: Are this compound solutions sensitive to light?
Q11: How many times can I freeze-thaw my this compound stock solution?
A11: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[1] Prepare single-use aliquots of your stock solution to maintain its integrity.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Conditions | Reference |
| Solubility in DMSO | 2.5 mg/mL (5.42 mM) | Requires ultrasonic, warming, and heat to 60°C | [1] |
| Storage (Solid) | 3 years at -20°C | [1] | |
| 2 years at 4°C | [1] | ||
| Storage (in DMSO) | 6 months at -80°C | [1][2] | |
| 1 month at -20°C | [1][2] |
Experimental Protocols
Kinetic Solubility Assay Protocol
This protocol allows for the determination of the kinetic solubility of this compound in an aqueous buffer of your choice.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 650 nm
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution of the this compound stock solution in DMSO.
-
In a 96-well plate, add 2 µL of each concentration of the this compound DMSO solution in triplicate. Include a DMSO-only control.
-
Add 198 µL of the aqueous buffer to each well. This will result in a final DMSO concentration of 1%.
-
Mix the plate on a plate shaker for 2 hours at room temperature.
-
Measure the absorbance (turbidity) at 650 nm using a plate reader.
-
The highest concentration that does not show a significant increase in absorbance compared to the DMSO control is considered the kinetic solubility.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Simplified CDK9 signaling pathway in transcriptional elongation.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdk9 T-loop phosphorylation is regulated by the calcium signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Optimizing Cdk9-IN-13 concentration for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cdk9-IN-13 in cell culture experiments. Here you will find troubleshooting advice and answers to frequently asked questions to help you optimize your experimental conditions and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[3][4] This complex plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), which releases it from promoter-proximal pausing and allows for productive transcript elongation.[4][5][6][7] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a halt in transcription, particularly of genes with short-lived mRNA transcripts, such as the anti-apoptotic protein MCL-1 and the oncogene MYC.[5][7][8][9] This makes CDK9 an attractive target in cancer therapy.[10][11][12]
Q2: What is a recommended starting concentration for this compound in cell culture?
The biochemical IC50 (the concentration required to inhibit the enzyme's activity by 50% in a cell-free assay) for this compound is less than 3 nM.[1][2] However, the effective concentration in a cellular context (cellular IC50) is typically higher due to factors like cell membrane permeability and intracellular target engagement. It is crucial to perform a dose-response experiment for each new cell line. A common starting range for a dose-response curve is from 1 nM to 10 µM. For example, the CDK9 inhibitor SNS-032 showed IC50 values between 200 nM and 350 nM in various B-ALL cell lines.[7]
Q3: How should I prepare and store a stock solution of this compound?
For optimal stability, this compound stock solutions should be prepared in a suitable solvent like DMSO.[13] Once prepared, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Recommended storage conditions for the stock solution are:
Q4: What are the expected downstream effects of CDK9 inhibition?
Inhibition of CDK9 leads to a rapid decrease in the phosphorylation of Serine 2 (Ser2) on the C-terminal domain of RNA Polymerase II.[8][13] This results in the transcriptional suppression of key pro-survival and oncogenic genes that have short mRNA half-lives.[9] Consequently, a reduction in the protein levels of MCL-1 and MYC is a hallmark of effective CDK9 inhibition and often precedes the induction of apoptosis.[8][9][13]
CDK9 Signaling and Inhibition Pathway
The following diagram illustrates the central role of CDK9 in transcriptional elongation and how inhibitors like this compound interrupt this process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 8. A novel Cdk9 inhibitor preferentially targets tumor cells and synergizes with fludarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 11. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting CDK9 inhibits the growth of KMT2A-rearranged infant leukemia and demonstrates synergy with menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cdk9-IN-13 Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to Cdk9-IN-13 and other selective CDK9 inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with a reported IC50 of less than 3 nM.[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex.[2][3] This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), promoting transcriptional elongation of many genes, including those encoding anti-apoptotic proteins like MCL-1 and oncogenes such as MYC.[2][4] By inhibiting CDK9, this compound leads to a decrease in the transcription of these survival-promoting genes, ultimately inducing apoptosis in cancer cells.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Several resistance mechanisms to selective CDK9 inhibitors have been identified. The most well-characterized include:
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Gatekeeper Mutation: A specific mutation in the kinase domain of CDK9, L156F, can cause resistance by sterically hindering the binding of the inhibitor to the ATP-binding pocket.[5][6][7]
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Upregulation of the CUL5-RING Ubiquitin Ligase (CRL5) Complex: This complex can target pro-apoptotic proteins, such as Bim and Noxa, for degradation. Increased activity of the CRL5 complex can therefore counteract the pro-apoptotic effects of CDK9 inhibition.[5][8][9]
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Increased CDK9 Kinase Activity: Resistant cells may exhibit an upregulation of CDK9 kinase activity, potentially through increased phosphorylation of its activation loop (Thr186), to compensate for the inhibitory effect of the drug.[10]
Q3: How can I determine if my resistant cells have the L156F mutation in CDK9?
The presence of the L156F mutation can be confirmed by sequencing the CDK9 gene in your resistant cell line and comparing it to the parental (sensitive) cell line. Whole-exome sequencing or targeted Sanger sequencing of the CDK9 kinase domain can be employed for this purpose.[7]
Q4: What are the downstream signaling pathways affected by this compound that I should monitor in my experiments?
Key downstream markers to monitor following this compound treatment include:
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Phosphorylation of RNA Polymerase II (Ser2): As a direct target of CDK9, a decrease in p-RNAPII (Ser2) indicates target engagement.[3][11]
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Expression of MCL-1 and MYC: These are key anti-apoptotic and oncogenic proteins whose transcription is dependent on CDK9 activity. A decrease in their mRNA and protein levels is expected upon effective CDK9 inhibition.[4]
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Cleaved PARP and Caspase-3: An increase in the cleaved forms of these proteins is indicative of apoptosis induction.
Troubleshooting Guides
Problem 1: Decreased potency (increased IC50) of this compound in long-term cultures.
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance | 1. Sequence CDK9: Check for the L156F "gatekeeper" mutation in the resistant cell population.[6][7] 2. Assess CUL5 Complex Activity: Use western blotting to check the protein levels of CUL5, RNF7, and UBE2F. Also, assess the levels of the pro-apoptotic proteins Bim and Noxa.[5][8] 3. Evaluate CDK9 Activity: Perform a western blot to check for phosphorylation of CDK9 at Threonine 186, which is indicative of its activation state.[10] |
| Cell line heterogeneity | 1. Perform single-cell cloning: Isolate and expand single-cell clones from the resistant population to identify and characterize subpopulations with varying degrees of resistance. 2. Re-evaluate IC50: Determine the IC50 of this compound for individual clones to confirm the resistance phenotype. |
| Drug stability issues | 1. Prepare fresh drug stocks: this compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for shorter-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles. 2. Verify drug concentration: If possible, use analytical methods to confirm the concentration of your this compound working solutions. |
Problem 2: No significant decrease in MCL-1 or MYC protein levels after this compound treatment, despite seeing a reduction in cell viability.
| Possible Cause | Troubleshooting Steps |
| Alternative resistance mechanisms | 1. Investigate compensatory signaling pathways: Explore the activation of other pro-survival pathways (e.g., PI3K/AKT, MAPK) that may be compensating for the loss of MCL-1 and MYC. 2. Assess other anti-apoptotic proteins: Check the expression of other Bcl-2 family members (e.g., Bcl-xL, Bcl-2) that might be upregulated. |
| Suboptimal experimental conditions | 1. Optimize treatment time and concentration: Perform a time-course and dose-response experiment to determine the optimal conditions for observing a decrease in MCL-1 and MYC protein levels. 2. Check antibody quality: Ensure that the antibodies used for western blotting are specific and sensitive for their targets. |
| Cell-line specific effects | The regulation of MCL-1 and MYC can vary between different cancer cell types. The observed cytotoxicity may be due to the downregulation of other critical CDK9 targets in your specific cell line. |
Data Presentation
Table 1: Impact of the CDK9 L156F Mutation on Inhibitor Potency
| CDK9 Inhibitor | Cell Line | CDK9 Genotype | GI50 (nM) | Drug Resistant Index (DRI) |
| BAY1251152 | MOLM13 | Wild-Type | 10 | - |
| MOLM13-BR | L156F | >1000 | >100 | |
| AZD4573 | MOLM13 | Wild-Type | 20 | - |
| MOLM13-BR | L156F | 60 | 3 | |
| THAL-SNS-032 | MOLM13 | Wild-Type | 5 | - |
| MOLM13-BR | L156F | 40 | 8 |
Data adapted from a study on acquired resistance to CDK9 inhibitors.[6]
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes the generation of a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.
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Determine the initial IC50: Perform a cell viability assay (e.g., CellTiter-Glo) to determine the initial IC50 of this compound in your parental cancer cell line.
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Initial drug exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
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Monitor cell growth: Observe the cells daily. Initially, a significant amount of cell death is expected.
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Allow for recovery: Continue to culture the surviving cells in the same drug concentration, changing the medium every 2-3 days, until the cell population recovers and resumes proliferation.
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Dose escalation: Once the cells are stably proliferating at the current drug concentration, gradually increase the concentration of this compound in the culture medium. A 1.5- to 2-fold increase at each step is recommended.
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Repeat dose escalation: Repeat steps 4 and 5 until the desired level of resistance is achieved (e.g., a 10-fold or higher increase in IC50 compared to the parental cell line).
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Characterize the resistant cell line: Once a resistant cell line is established, perform a cell viability assay to confirm the shift in IC50. The resistant cell line should be maintained in a medium containing a maintenance concentration of this compound.
Protocol 2: Western Blotting for CDK9 Downstream Targets
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Cell lysis: Treat parental and resistant cells with this compound for the desired time and at the appropriate concentration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein quantification: Determine the protein concentration of each lysate using a BCA protein assay.
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SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Protein transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary antibody incubation: Incubate the membrane with primary antibodies against p-RNAPII (Ser2), MCL-1, MYC, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Secondary antibody incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: CRISPR/Cas9-mediated Knock-in of the L156F Mutation
This protocol provides a general workflow for introducing the L156F point mutation into the endogenous CDK9 locus using CRISPR/Cas9.
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Design sgRNA and donor DNA:
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Design a single guide RNA (sgRNA) that targets a region close to the Leucine 156 codon in the CDK9 gene.
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Design a single-stranded oligodeoxynucleotide (ssODN) donor template containing the desired L156F mutation (TTA to TTT or TTC). The ssODN should have homology arms of approximately 40-60 nucleotides flanking the mutation site.
-
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Plasmid construction: Clone the designed sgRNA into a Cas9 expression vector (e.g., pX458, which also expresses GFP).
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Transfection: Co-transfect the Cas9-sgRNA plasmid and the ssODN donor template into the target cancer cell line using a suitable transfection reagent.
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Cell sorting: 48-72 hours post-transfection, use fluorescence-activated cell sorting (FACS) to isolate GFP-positive cells, which have been successfully transfected with the Cas9-sgRNA plasmid.
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Single-cell cloning: Plate the sorted cells at a low density to allow for the growth of single-cell colonies.
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Screening and validation:
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Expand the individual clones and extract genomic DNA.
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Use PCR to amplify the targeted region of the CDK9 gene.
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Perform Sanger sequencing to identify clones that have successfully incorporated the L156F mutation.
-
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Functional validation: Confirm the resistance phenotype of the L156F knock-in clones by performing a cell viability assay with this compound and comparing the IC50 to the wild-type parental cells.
Visualizations
Caption: Signaling pathway of CDK9 and the inhibitory effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CUL5 ubiquitin ligase complex mediates resistance to CDK9 and MCL1 inhibitors in lung cancer cells | eLife [elifesciences.org]
- 6. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcsciences.com [lcsciences.com]
- 8. The CUL5 ubiquitin ligase complex mediates resistance to CDK9 and MCL1 inhibitors in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Up-regulation of CDK9 kinase activity and Mcl-1 stability contributes to the acquired resistance to cyclin-dependent kinase inhibitors in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclin dependent kinase 9 inhibitor induces transcription-replication conflicts and DNA damage accumulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with Cdk9-IN-13
Welcome to the technical support center for Cdk9-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and interpreting experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Troubleshooting Guide
This guide addresses potential issues and unexpected results you may encounter during your experiments with this compound.
| Observation / Issue | Potential Cause(s) | Recommended Action(s) |
| No significant decrease in target protein levels (e.g., MYC, MCL-1) after treatment. | 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Short treatment duration: The half-life of the target protein may require a longer treatment time to observe downregulation. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms. 4. Compound degradation: Improper storage or handling of this compound may lead to loss of activity. | 1. Perform a dose-response experiment: Determine the optimal concentration of this compound for your cell line by testing a range of concentrations. 2. Conduct a time-course experiment: Assess target protein levels at multiple time points (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. 3. Verify compound activity: Use a sensitive cell line as a positive control to confirm the activity of your this compound stock. 4. Check for resistance mechanisms: Investigate potential resistance pathways, such as mutations in the CDK9 kinase domain.[1] |
| Unexpected increase in the expression of some genes. | 1. Transcriptional reprogramming: Inhibition of CDK9 can lead to complex downstream effects and compensatory transcriptional changes. 2. Off-target effects: Although this compound is highly selective, off-target effects at high concentrations cannot be entirely ruled out.[2] | 1. Validate with a secondary CDK9 inhibitor: Use a structurally different, potent CDK9 inhibitor to confirm that the observed effect is on-target. 2. Perform RNA-sequencing: A global transcriptomic analysis can provide a broader view of the gene expression changes and help elucidate the underlying mechanisms. 3. Lower the concentration: Use the lowest effective concentration of this compound to minimize potential off-target effects. |
| High levels of cell death in a supposedly resistant cell line. | 1. Alternative cell death pathways: The cell line may be sensitive to this compound through mechanisms other than apoptosis, such as pyroptosis or necroptosis.[3] 2. Synergistic effects: Components of the cell culture medium may be sensitizing the cells to the inhibitor. | 1. Investigate different cell death markers: Use assays for pyroptosis (e.g., GSDMD cleavage) or necroptosis (e.g., MLKL phosphorylation) to explore alternative cell death pathways. 2. Review culture conditions: Ensure consistent and well-defined media components across experiments. |
| Variability in IC50 values between experiments. | 1. Inconsistent cell seeding density: Variations in the initial number of cells can affect their growth rate and drug sensitivity. 2. Differences in cell passage number: Cell lines can change their characteristics over time in culture. 3. Inaccurate drug concentration: Errors in serial dilutions can lead to significant variability. | 1. Standardize cell seeding: Use a consistent cell number for all viability assays. 2. Use a consistent passage number: Thaw a new vial of cells after a certain number of passages. 3. Prepare fresh dilutions: Make fresh serial dilutions of this compound for each experiment from a validated stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with an IC50 of less than 3 nM.[4] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[5][6][7] This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2, which is a critical step for releasing paused RNAPII and promoting transcriptional elongation.[8][9] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global downregulation of transcription, particularly of genes with short-lived mRNAs, such as the oncogenes MYC and MCL1.[1][6][10]
Q2: How should I prepare and store this compound?
A2: It is recommended to prepare a stock solution of this compound in a suitable solvent like DMSO. For storage, aliquot the stock solution to avoid repeated freeze-thaw cycles. The stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[4]
Q3: What are the expected downstream effects of this compound treatment?
A3: Treatment with this compound is expected to cause a rapid decrease in the phosphorylation of the RNA Polymerase II CTD at Serine 2. This leads to the downregulation of short-lived mRNA transcripts and their corresponding proteins, such as c-Myc and Mcl-1.[11] Consequently, this can induce cell cycle arrest and apoptosis in sensitive cancer cell lines.[3][12]
Q4: Can this compound have off-target effects?
A4: While this compound is designed to be a highly selective inhibitor of CDK9, like all small molecule inhibitors, the possibility of off-target effects, especially at higher concentrations, should be considered.[2] It is always good practice to use the lowest effective concentration and to confirm key findings with a second, structurally unrelated CDK9 inhibitor or with genetic approaches like siRNA-mediated knockdown of CDK9.[5][13]
Q5: I am not observing apoptosis after this compound treatment. What could be the reason?
A5: The induction of apoptosis can be cell-type dependent. Some cell lines may undergo other forms of cell death, such as pyroptosis or autophagy-dependent cell death.[3] It is also possible that the concentration or duration of treatment is insufficient to induce a significant apoptotic response. Consider performing a time-course and dose-response experiment and analyzing markers for different cell death pathways.
Quantitative Data
In Vitro IC50 Values for CDK9 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | CDK9 Inhibitor | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | BAY1251152 | ~10 | [1] |
| MCF7 | Breast Cancer | AZD4573 | ~50 | [10] |
| HCC1428 | Breast Cancer | AZD4573 | ~100 | [10] |
| HCT116 | Colorectal Cancer | LDC000067 | ~200 | [3] |
| SW480 | Colorectal Cancer | LDC000067 | ~150 | [3] |
| Lung Tumor Organoid #154838 | Lung Adenocarcinoma | LY2857785 | 412 | [8] |
| Lung Tumor Organoid #135123 | Lung Adenocarcinoma | LY2857785 | 224 | [8] |
Note: Data for various selective CDK9 inhibitors are presented to provide a general reference for expected potency.
Experimental Protocols
Cell Viability Assay (MTT/CCK8)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTT or CCK8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
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Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-CDK9, anti-p-RNAPII Ser2, anti-c-Myc, anti-Mcl-1, anti-cleaved PARP, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
RNA Extraction and RT-qPCR
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
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cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a SYBR Green-based master mix and primers specific for your target genes (e.g., MYC, MCL1) and a housekeeping gene (e.g., GAPDH, ACTB).
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Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Mechanism of action of this compound in inhibiting transcriptional elongation.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective CDK9 inhibition overcomes TRAIL resistance by concomitant suppression of cFlip and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitor elicits APC through a synthetic lethal effect in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors Targeting CDK9 Show High Efficacy against Osimertinib and AMG510 Resistant Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Transcriptional Regulation with a CDK9 Inhibitor Suppresses Growth of Endocrine- and Palbociclib-Resistant ER+ Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Cdk9-IN-13 Western Blot Analysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the selective CDK9 inhibitor, Cdk9-IN-13, in Western blotting experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and highly selective chemical inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with an in vitro IC50 value of less than 3 nM.[1] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[2] P-TEFb plays a critical role in gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (pSer2).[3][4] This phosphorylation event is essential for releasing RNAPII from promoter-proximal pausing and enabling productive transcription elongation.[4] By inhibiting CDK9, this compound prevents this phosphorylation step, leading to a global suppression of transcription, particularly of genes with short-lived mRNAs and proteins.[5]
Q2: What are the expected effects of this compound treatment on Western blot readouts?
A successful experiment using this compound should yield the following results on a Western blot:
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Reduced Phospho-RNAPII (Ser2): A significant decrease in the signal for RNAPII phosphorylated at Serine 2 is the most direct biomarker of CDK9 inhibition.
-
Unchanged Total RNAPII: The total protein level of RNAPII should not change, serving as a critical internal control.
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Reduced c-Myc Protein: A marked decrease in the total protein level of the c-Myc oncoprotein. c-Myc protein has a very short half-life of 20-30 minutes, making it an excellent downstream marker for acute transcriptional inhibition.[6][7]
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Unchanged Loading Controls: Levels of total CDK9 and common housekeeping proteins (e.g., GAPDH, β-Actin, Tubulin) should remain constant across all samples.
Q3: What are the essential controls for a this compound experiment?
To ensure data integrity and proper interpretation, the following controls are mandatory:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (typically DMSO) as the treated samples. This controls for any effects of the solvent itself.
-
Untreated Control: A sample of cells that receives no treatment. This establishes the baseline (basal) levels of target proteins.
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Positive Control Cell Line: If available, use a cell line known to be sensitive to CDK9 inhibition to confirm that the experimental setup and reagents are working correctly.
-
Loading Controls: Always probe for a housekeeping protein (e.g., GAPDH, β-Actin) to ensure equal protein loading between lanes. Probing for total RNAPII and total CDK9 is also crucial to demonstrate the specificity of the inhibitor's effect on phosphorylation and not on total protein levels.
Q4: What is a recommended concentration and treatment time for this compound?
The optimal concentration and time will vary by cell line.
-
Concentration: Given the potent IC50 (<3 nM), a good starting point for a dose-response experiment is a range from 10 nM to 1 µM.[1] This will help determine the lowest effective concentration in your specific cell model.
-
Treatment Time: To observe a significant decrease in c-Myc protein levels, a time course of 2 to 6 hours is recommended, accounting for its short protein half-life.[6][7] Effects on pSer2-RNAPII can often be observed even earlier (e.g., within 1-2 hours).
Section 2: Troubleshooting Guide
Problem 1: I don't see a decrease in pSer2-RNAPII or c-Myc levels after treatment.
| Possible Cause | Recommended Solution |
| Inactive Inhibitor | This compound should be stored at -80°C for long-term (6 months) or -20°C for short-term (1 month) use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.[1] Purchase a new vial if improper storage is suspected. |
| Suboptimal Treatment | Perform a dose-response experiment (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) and a time-course experiment (e.g., 1, 2, 4, 6 hours) to determine the optimal conditions for your cell line. |
| Poor Antibody Performance | Ensure your primary antibodies for pSer2-RNAPII and c-Myc are validated for Western blotting and are not expired. Titrate the antibody to find the optimal concentration. Always include a positive control lysate to confirm the antibody is working. |
| General Western Blot Failure | Verify successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[8] Ensure there were no issues during electrophoresis or transfer (e.g., air bubbles).[8] |
Problem 2: The signal for my loading control (e.g., GAPDH, Actin) or total RNAPII is inconsistent or decreased.
| Possible Cause | Recommended Solution |
| Inhibitor Cytotoxicity | High concentrations or prolonged treatment with this compound can lead to widespread transcriptional arrest and subsequent cell death, affecting housekeeping gene expression. Lower the inhibitor concentration or shorten the treatment duration. |
| Inaccurate Protein Quantification | Re-quantify your protein lysates using a reliable method like a BCA assay. Ensure all samples are accurately diluted and loaded equally. |
| Uneven Protein Transfer | Ensure the transfer "sandwich" is assembled correctly, with no trapped air bubbles.[8] For large proteins like RNAPII (~220 kDa), a wet transfer system is often more efficient than semi-dry, and adding a low concentration of SDS (e.g., 0.05%) to the transfer buffer can improve efficiency.[9] |
Problem 3: My blot has very high background, making bands difficult to see.
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Block the membrane for at least 1 hour at room temperature. The choice of blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST) can be critical; some antibodies perform better with one over the other.[10] Check the antibody datasheet for recommendations. |
| Antibody Concentration Too High | Excess primary or secondary antibody is a common cause of high background.[9][11] Perform a titration to find the optimal dilution. For many antibodies, a good starting point is a 1:1000 dilution for the primary and 1:5000 to 1:20,000 for the secondary.[11][12] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Perform at least three 5-10 minute washes with TBST to remove unbound antibodies.[10] |
Section 3: Experimental Protocols
Protocol 3.1: Cell Culture Treatment with this compound
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, make fresh dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle (DMSO).
-
Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 4 hours).
-
Harvesting: Place the culture dish on ice, aspirate the medium, and wash the cells once with ice-cold PBS.
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (clarified lysate) to a new tube and discard the pellet.
-
Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
Protocol 3.2: Western Blotting for CDK9 Pathway Analysis
-
Sample Preparation: Mix the quantified protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Use a wet transfer system for 90-120 minutes at 100V, especially for the high molecular weight RNAPII protein.
-
Blocking: Block the membrane in 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a digital imager or X-ray film.
Section 4: Data Presentation
Table 4.1: Example of Expected Dose-Response Results
| This compound Conc. | % pSer2-RNAPII Signal (vs. Vehicle) | % c-Myc Signal (vs. Vehicle) | % GAPDH Signal (vs. Vehicle) |
| Vehicle (DMSO) | 100% | 100% | 100% |
| 10 nM | 75% | 80% | 101% |
| 50 nM | 30% | 45% | 99% |
| 100 nM | 10% | 15% | 100% |
| 500 nM | <5% | <5% | 98% |
| Note: Data are hypothetical and for illustrative purposes only. |
Table 4.2: Recommended Starting Antibody Dilutions
| Antibody Target | Host | Typical Starting Dilution (WB) | Source Example |
| pSer2-RNAPII | Rabbit or Mouse | 1:1000 | [12] |
| Total RNAPII | Rabbit | 1:1000 | [2] |
| c-Myc | Rabbit | 1:1000 | [13] |
| CDK9 | Rabbit | 1:1000 | [4][13] |
| GAPDH | Rabbit or Mouse | 1:5000 - 1:10000 | N/A |
| β-Actin | Mouse | 1:5000 - 1:10000 | [13] |
Section 5: Diagrams
Caption: this compound inhibits the CDK9 subunit of P-TEFb, blocking RNAPII Ser2 phosphorylation.
Caption: A logical workflow for troubleshooting unexpected Western blot results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody (MA5-23510) [thermofisher.com]
- 13. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cdk9-IN-13 variability in different cell lines
Welcome to the technical support center for Cdk9-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to address potential variability and challenges across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[2][3] This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position, a critical step for releasing paused RNAPII and transitioning to productive transcriptional elongation.[2][4] Many genes controlled by this process are essential for cancer cell survival, as they encode short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., c-Myc).[4][5] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to the downregulation of these key survival proteins and subsequently inducing apoptosis in susceptible cancer cells.[6]
Q2: How does this compound differ from other pan-CDK inhibitors?
A2: this compound was developed as a highly selective inhibitor for CDK9.[1] Many first-generation compounds, such as flavopiridol, are "pan-CDK inhibitors," meaning they inhibit multiple CDK family members (e.g., CDK1, 2, 4, 6) involved in cell cycle progression.[3] This lack of selectivity can lead to broader toxicity and a narrow therapeutic window.[7] The high selectivity of this compound for the transcriptional kinase CDK9 is intended to provide a more targeted therapeutic effect by specifically disrupting the transcriptional addiction of cancer cells.
Q3: What are the downstream cellular effects of CDK9 inhibition by this compound?
A3: The primary downstream effect is the inhibition of RNAPII-mediated transcription elongation. This can be observed experimentally by a rapid, dose-dependent decrease in the phosphorylation of the RNAPII CTD at Serine 2 (p-Ser2).[8] Consequently, the mRNA and protein levels of transcriptionally regulated genes with short half-lives are depleted. Key biomarkers to monitor include the anti-apoptotic protein Mcl-1 and the oncoprotein c-Myc, which are typically downregulated following effective CDK9 inhibition.[4][9] This ultimately leads to cell cycle arrest and/or apoptosis in cancer cells that are dependent on these proteins for survival.[10]
Data Presentation: Potency and Cellular Activity
While this compound (also known as compound 38 in its discovery paper) is confirmed as a highly potent biochemical inhibitor of CDK9, a comprehensive public dataset of its anti-proliferative activity across a wide panel of cell lines is limited.[1] The tables below summarize its biochemical potency and provide representative cellular activity data for other highly selective CDK9 inhibitors to illustrate the expected range and variability.
Table 1: Biochemical Potency of this compound
| Target | IC₅₀ (nM) | Source |
|---|
| CDK9/Cyclin T1 | < 3 | --INVALID-LINK-- |
Table 2: Representative Anti-proliferative Activity of Selective CDK9 Inhibitors in Various Cancer Cell Lines
Disclaimer: The following data is for other selective CDK9 inhibitors and is provided to illustrate the typical variability in cellular response. Potency of this compound in these cell lines may vary.
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) |
| AZD4573 | MOLM-13 | Acute Myeloid Leukemia (AML) | ~5 |
| AZD4573 | MV4-11 | Acute Myeloid Leukemia (AML) | ~7 |
| AZD4573 | Jeko-1 | Mantle Cell Lymphoma (MCL) | ~15 |
| AZD4573 | Mino | Mantle Cell Lymphoma (MCL) | ~2 |
| Atuveciclib (BAY-1143572) | MV4-11 | Acute Myeloid Leukemia (AML) | < 100 |
| Atuveciclib (BAY-1143572) | U937 | Histiocytic Lymphoma | < 100 |
| LDC526 | MEC-1 | Chronic Lymphocytic Leukemia (CLL) | ~50 |
| CDKI-73 | Primary CLL Cells | Chronic Lymphocytic Leukemia (CLL) | ~200 |
Troubleshooting Guide
Q4: I am not observing a significant anti-proliferative effect in my cell line. What are the potential reasons?
A4: Variability in response to this compound is expected across different cell lines. Potential reasons include:
-
Low "Transcriptional Addiction": Your cell line may not heavily rely on CDK9-mediated transcription of pro-survival genes like MCL1 or MYC. Cells with lower dependence on these pathways will be inherently less sensitive.
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell, preventing it from reaching its target.
-
Pre-existing or Acquired Mutations: A specific mutation in the CDK9 kinase domain, L156F, has been shown to confer resistance to ATP-competitive CDK9 inhibitors by sterically hindering drug binding.[1][11][12]
-
Alternative Survival Pathways: Cells may compensate for CDK9 inhibition by upregulating other survival signaling pathways. For instance, activation of the MAPK/ERK pathway has been shown to stabilize the Mcl-1 protein, counteracting the transcriptional downregulation caused by CDK9 inhibition.
Q5: My Western blot does not show a decrease in Mcl-1 protein levels after treatment. What should I check?
A5: This could be due to several factors:
-
Insufficient Target Engagement: First, confirm that this compound is inhibiting its direct target. Probe your blot for a decrease in the phosphorylation of RNAPII at Serine 2 (p-Ser2). This is the most immediate downstream marker of CDK9 activity. If p-Ser2 levels are unchanged, your inhibitor may not be reaching its target at a sufficient concentration or for a long enough duration.
-
Timing of Assay: Mcl-1 is a protein with a short half-life. The timing of lysate collection is crucial. A time-course experiment (e.g., 2, 4, 6, 8 hours) is recommended to find the optimal time point for observing Mcl-1 downregulation.
-
Protein Stabilization: As mentioned above, other signaling pathways (e.g., MAPK/ERK) can stabilize the Mcl-1 protein, masking the effect of transcriptional inhibition. You may need to co-treat with an inhibitor of the relevant stabilization pathway.
-
Proteasome Inhibition: Ensure you are not using any proteasome inhibitors in your experiment, as this would artificially stabilize Mcl-1 levels.
Q6: My cells developed resistance to this compound over time. What is the likely mechanism?
A6: Acquired resistance is a common challenge. Based on published data for other CDK9 inhibitors, a primary mechanism is the acquisition of mutations in the drug's binding site.[11][12]
-
Recommended Action: Sequence the kinase domain of the CDK9 gene in your resistant cell population to check for the L156F mutation or other potential mutations.[1][11] Additionally, perform a phosphoproteomic or Western blot analysis to investigate the upregulation of alternative survival pathways that may be compensating for CDK9 inhibition.
Visualizations: Pathways and Workflows
Below are diagrams illustrating the CDK9 signaling pathway and a standard experimental workflow for testing this compound.
References
- 1. Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK9 inhibits the growth of KMT2A-rearranged infant leukemia and demonstrates synergy with menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Potent anti-leukemic activity of a specific cyclin-dependent kinase 9 inhibitor in mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cdk9-IN-13 In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo delivery of Cdk9-IN-13. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) with an IC50 of less than 3 nM.[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex.[2][3] This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive transcription elongation.[2][4] By inhibiting CDK9, this compound effectively suppresses the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and MYC, thereby inducing apoptosis in cancer cells.[5][6]
Q2: What are the main challenges associated with the in vivo delivery of this compound?
The primary challenges for in vivo delivery of this compound stem from its physicochemical properties, which are common to many kinase inhibitors:
-
Poor Aqueous Solubility: Like many kinase inhibitors, this compound is a hydrophobic molecule, leading to difficulties in preparing formulations for in vivo administration, especially for intravenous injection.[7]
-
Short In Vivo Half-Life: this compound is reported to have a short half-life in rodents, which may necessitate frequent administration or the development of sustained-release formulations to maintain therapeutic concentrations.[1]
-
Potential for Off-Target Effects: While this compound is a selective inhibitor, all kinase inhibitors have the potential for off-target effects, which can lead to unexpected phenotypes or toxicity.[8][9][10]
-
Precipitation Upon Administration: Injecting a formulation with a high concentration of a hydrophobic compound can lead to precipitation at the injection site or in the bloodstream, reducing bioavailability and potentially causing embolism.[11][12][13]
Q3: What are some recommended formulation strategies to improve the in vivo delivery of this compound?
Several strategies can be employed to overcome the solubility and bioavailability challenges of this compound:
-
Co-solvent Systems: Utilizing a mixture of solvents can enhance the solubility of hydrophobic compounds. Common co-solvents for in vivo use include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol (PG).
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based delivery systems such as liposomes or submicrometer emulsions can improve its solubility, stability, and pharmacokinetic profile.[14][15]
-
Nanoparticle Formulations: Loading this compound into nanoparticles can enhance its solubility and provide opportunities for targeted delivery.[16]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation preparation. | The concentration of this compound exceeds its solubility in the chosen vehicle. | - Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the formulation. - Gently warm the solution while stirring. - Consider using a different vehicle system, such as a lipid-based formulation. |
| Precipitation observed at the injection site or signs of embolism in animals. | The formulation is not stable in the physiological environment, leading to drug precipitation upon contact with aqueous biological fluids.[11][13] | - Decrease the concentration of this compound in the formulation. - Increase the volume of the injection to administer the same dose at a lower concentration. - Optimize the formulation by including surfactants or using a lipid-based delivery system to improve stability.[14] |
| Lack of in vivo efficacy despite observing in vitro activity. | - Poor bioavailability due to low solubility or rapid metabolism. - The dosing regimen is not maintaining a therapeutic concentration due to the short half-life. | - Switch to a more effective formulation to enhance bioavailability (e.g., from a simple co-solvent system to a lipid-based formulation). - Increase the dosing frequency or consider continuous infusion to compensate for the short half-life.[1] - Perform pharmacokinetic studies to determine the plasma concentration of this compound and correlate it with the pharmacodynamic response. |
| Unexpected toxicity or adverse effects in treated animals. | - Off-target effects of this compound. - Toxicity of the vehicle. | - Reduce the dose of this compound. - Conduct a pilot study with the vehicle alone to assess its toxicity. - Monitor for known off-target effects of CDK inhibitors (e.g., cardiotoxicity) and consider using a more selective inhibitor if available.[10][17] - Analyze the expression of known off-target kinases in the target tissue. |
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound and other Selective CDK9 Inhibitors
| Compound | IC50 (CDK9) | Molecular Weight ( g/mol ) | Known In Vivo Half-Life | Reference |
| This compound | < 3 nM | 461.60 | Short in rodents | [1] |
| 1-7a-B1 | 6.51 nM | Not specified | Not specified | [14][15] |
| MC180295 | 5 nM | Not specified | Not specified | [18] |
| VIP152 | Not specified | Not specified | Suitable for once-weekly IV dosing | [19] |
| Compound 21a | 6.7 nM | Not specified | Not specified | [5] |
Table 2: Kinase Selectivity Profile of Representative Selective CDK9 Inhibitors
| Compound | CDK9 IC50 | Selectivity vs. other CDKs | Reference |
| Atuveciclib (BAY-1143572) | 13 nM | >50-fold vs. other CDKs | [20] |
| LDC000067 | 44 nM | >55-fold vs. CDK2/1/4/6/7 | [21] |
| AZD4573 | < 4 nM | High selectivity vs. other CDKs | [21] |
| Enitociclib (BAY 1251152) | 3 nM | >50-fold vs. other CDKs | [21] |
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal (i.p.) Injection in Mice
This protocol provides a starting point for formulating the hydrophobic compound this compound for in vivo studies. Note: This is a general protocol and may require optimization.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing and gentle warming if necessary.
-
-
Vehicle Preparation:
-
In a sterile tube, prepare the vehicle by mixing the components in the following order:
-
10% DMSO
-
40% PEG400
-
5% Tween 80
-
45% Saline
-
-
Vortex the vehicle mixture thoroughly to ensure homogeneity.
-
-
Final Formulation:
-
Slowly add the this compound stock solution to the prepared vehicle to achieve the desired final concentration (e.g., 5 mg/mL).
-
Vortex the final formulation extensively to ensure the inhibitor is fully dissolved and the solution is clear.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents).
-
-
Administration:
-
Administer the formulation to mice via intraperitoneal injection at the desired dose (e.g., 10 mg/kg).
-
The injection volume should be appropriate for the size of the animal (typically 100-200 µL for a 25g mouse).
-
Always include a vehicle control group in your experiment.
-
Visualizations
Caption: CDK9 signaling pathway and its inhibition by this compound.
Caption: Troubleshooting workflow for this compound in vivo delivery.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 4. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and optimization of selective and potent CDK9 inhibitors with flavonoid scaffold for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nature-Derived Compounds as Potential Bioactive Leads against CDK9-Induced Cancer: Computational and Network Pharmacology Approaches [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tyrosine Kinase Inhibitor Antitumor Therapy and Atrial Fibrillation: Potential Off-Target Effects on Mitochondrial Function and Cardiac Substrate Utilization – ScienceOpen [scienceopen.com]
- 11. In Vivo Precipitation of Poorly Soluble Drugs from Lipid-Based Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - In Vivo Precipitation of Poorly Soluble Drugs from Lipid-Based Drug Delivery Systems - figshare - Figshare [figshare.com]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery and Administration Optimization of Novel Selective CDK9 Inhibitor, 1-7a-B1, for Improved Pharmacokinetics and Antitumor Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monitoring and treatment of cardiovascular complications during cancer therapies. Part II: Tyrosine kinase inhibitors [escardio.org]
- 18. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Changing for the Better: Discovery of the Highly Potent and Selective CDK9 Inhibitor VIP152 Suitable for Once Weekly Intravenous Dosing for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
Navigating Cdk9-IN-13: A Technical Guide to Reproducible Results
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to ensure data reproducibility when working with the selective Cdk9 inhibitor, Cdk9-IN-13. Cyclin-dependent kinase 9 (Cdk9) is a critical regulator of transcriptional elongation, making it a key target in various diseases, including cancer.[1][2][3] However, achieving consistent and reliable data with its inhibitors requires careful attention to experimental detail.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-dependent kinase 9 (Cdk9).[4] Cdk9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also contains a cyclin partner (T1, T2a, or T2b).[5][6] P-TEFb promotes the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 2 (Ser2), as well as negative elongation factors like DSIF and NELF.[3][6][7][8] By inhibiting the kinase activity of Cdk9, this compound prevents this phosphorylation, leading to a stall in transcriptional elongation and subsequent downregulation of short-lived proteins, such as those involved in cell survival and proliferation.[2]
Q2: What are the known off-target effects of Cdk9 inhibitors that could affect my results?
A2: While this compound is designed to be selective, it is crucial to consider that kinase inhibitors can have off-target effects, especially at higher concentrations. The degree of selectivity varies between different Cdk9 inhibitors.[5][9] For instance, older generation inhibitors have shown activity against other CDKs.[6][10] It is recommended to perform a kinase panel screening if off-target effects are suspected to be influencing your experimental outcome.
Q3: How critical is the phosphorylation status of Cdk9 for its activity?
A3: The phosphorylation of Cdk9 is essential for its kinase function. Phosphorylation of Threonine 186 (Thr186) in the T-loop of Cdk9 is a key activating event.[11] This phosphorylation is regulated by various signaling pathways, including the Ca2+/calmodulin-dependent kinase 1D (CaMK1D) pathway.[11] Inhibition of pathways upstream of Cdk9 can also lead to its dephosphorylation and inactivation.
Troubleshooting Guide
Issue 1: High Variability in IC50 Values for this compound Across Experiments
Inconsistent IC50 values are a common challenge in kinase inhibitor studies and can arise from multiple factors.
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Ensure cells are healthy, free of contamination, and within a consistent, low passage number range for all experiments. High passage numbers can lead to genetic drift and altered sensitivity. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cultures can exhibit different sensitivities to treatment. |
| Inhibitor Potency and Storage | This compound should be stored at -80°C for long-term use (up to 6 months) and at -20°C for shorter periods (up to 1 month).[4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4] Confirm the purity of the compound. |
| Assay Incubation Time | The duration of inhibitor treatment can significantly impact the apparent IC50. Establish a time-course experiment to determine the optimal endpoint for your specific cell line and assay. |
| Assay Detection Method | Ensure the readout of your viability/proliferation assay (e.g., MTT, CellTiter-Glo) is within the linear range. Different assays measure different aspects of cell health and can yield varying results. |
Experimental Workflow for IC50 Determination
Caption: Workflow for reproducible IC50 determination of this compound.
Issue 2: Inconsistent Downstream Effects on Target Gene Expression
Variability in the modulation of Cdk9 target genes (e.g., MYC, MCL1) is another potential source of data irreproducibility.
| Potential Cause | Recommended Solution |
| Kinetics of Inhibition | The timing of target gene downregulation can vary. Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to capture the optimal window of transcriptional repression following this compound treatment. |
| Inhibitor Concentration | Use a concentration that is at or above the IC50 for cell viability but below concentrations that may induce significant off-target effects. A dose-response experiment for target gene expression is recommended. |
| Cell-Type Specificity | The cellular context and the transcriptional dependencies of a particular cell line can influence the response to Cdk9 inhibition.[9] Confirm that your cell line of interest is sensitive to Cdk9 inhibition. |
| RNA Quality | Ensure high-quality RNA is extracted for downstream applications like qRT-PCR or RNA-seq. Use standardized protocols and assess RNA integrity (e.g., RIN score). |
Signaling Pathway of Cdk9 in Transcriptional Elongation
Caption: Cdk9 signaling pathway and the point of inhibition by this compound.
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-RNA Polymerase II (Ser2)
A reduction in the phosphorylation of the C-terminal domain of RNA Polymerase II at Serine 2 is a direct pharmacodynamic marker of Cdk9 inhibition.
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) and a vehicle control for the optimized duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against Phospho-RNA Pol II CTD (Ser2) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total RNA Polymerase II or a loading control like GAPDH or β-actin to ensure equal loading.
Logical Flow for Troubleshooting Western Blot Results
Caption: Troubleshooting inconsistent Western blot results for p-PolII (Ser2).
References
- 1. CDK9: a signaling hub for transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CDK9 inhibition strategy defines distinct sets of target genes [pubmed.ncbi.nlm.nih.gov]
- 10. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cdk9 T-loop phosphorylation is regulated by the calcium signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Cdk9-IN-13 Technical Support Center: Mitigating Batch-to-Batch Variation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate batch-to-batch variation of Cdk9-IN-13. Consistent inhibitor performance is critical for reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results with different batches of this compound. What could be the cause?
A1: Batch-to-batch variation in small molecule inhibitors like this compound can stem from several factors during chemical synthesis and purification. These can include differences in purity, the presence of residual solvents or impurities, and variations in crystalline form, which can affect solubility and bioavailability. It is also possible that the compound has degraded due to improper storage or handling.
Q2: How can we ensure the quality of a new batch of this compound before starting our experiments?
A2: It is highly recommended to perform in-house quality control (QC) on each new lot of this compound. This should ideally include analytical chemistry techniques to confirm identity and purity, as well as functional assays to verify biological activity. This guide provides protocols for essential in-house QC checks, including a potency assay and a solubility assessment.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation.[2][3][4] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a blockage of transcription, particularly of genes with short half-lives, such as those involved in cell survival and proliferation.
Q4: What are the recommended storage and handling conditions for this compound?
A4: While specific supplier recommendations should always be followed, a general guideline for this compound stock solutions is to store them at -20°C for short-term storage and -80°C for long-term storage.[1] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution upon receipt. It is also advisable to protect the compound from light.
Troubleshooting Guide
Issue: Reduced or no activity of a new batch of this compound.
This is a common problem that can derail experiments. The following troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for inconsistent this compound activity.
In-House Quality Control Protocols
To empower researchers to independently assess the quality of their this compound batches, we provide the following standardized protocols.
Potency Assessment via a Cell-Based Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a relevant cancer cell line.
Principle: The potency of this compound is measured by its ability to inhibit the proliferation of a cancer cell line known to be sensitive to CDK9 inhibition (e.g., a hematological malignancy cell line).
Methodology:
-
Cell Culture: Culture a sensitive cancer cell line (e.g., MV-4-11, MOLM-13) in appropriate media and conditions.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 1 nM to 10 µM).
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density.
-
Treatment: Treat the cells with the serially diluted this compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Assay: Measure cell viability using a standard method such as a resazurin-based assay or CellTiter-Glo®.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Comparison Table:
| Batch ID | Supplier | Date Received | In-House IC50 (nM) | Historical Average IC50 (nM) | Notes |
| Reference | A | 01/15/2024 | 2.5 | 2.7 ± 0.5 | "Golden" batch with consistent performance |
| New Batch 1 | A | 10/28/2025 | 2.8 | 2.7 ± 0.5 | Within expected range |
| New Batch 2 | B | 10/28/2025 | 15.2 | 2.7 ± 0.5 | Significantly less potent; contact supplier |
| New Batch 3 | A | 10/28/2025 | 3.1 | 2.7 ± 0.5 | Within expected range |
Solubility Assessment
This protocol provides a simple method to assess the kinetic solubility of this compound in a physiologically relevant buffer.
Principle: The kinetic solubility is determined by adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the resulting turbidity or by quantifying the amount of compound that remains in solution after filtration.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Dilution: Add the DMSO stock solution to the PBS to a final concentration (e.g., 100 µM).
-
Incubation: Incubate the solution at room temperature for a set time (e.g., 1 hour) with gentle shaking.
-
Visual Inspection: Visually inspect the solution for any precipitation.
-
(Optional) Quantitative Measurement:
-
Filter the solution through a 0.45 µm filter to remove any precipitate.
-
Measure the concentration of the this compound in the filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Alternatively, use nephelometry to measure light scattering as an indicator of precipitation.[5]
-
Data Comparison Table:
| Batch ID | Supplier | Visual Observation (100 µM in PBS) | Quantitative Solubility (µM) | Historical Average Solubility (µM) | Notes |
| Reference | A | Clear solution | 95 | 92 ± 8 | Good solubility |
| New Batch 1 | A | Clear solution | 98 | 92 ± 8 | Good solubility |
| New Batch 2 | B | Visible precipitate | 45 | 92 ± 8 | Poor solubility; may explain reduced activity |
| New Batch 3 | A | Slight haze | 85 | 92 ± 8 | Acceptable, but monitor for potential issues |
Signaling Pathway and Quality Control Logic
Understanding the biological context and having a clear quality control process are essential for troubleshooting.
Caption: Simplified Cdk9 signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Validation & Comparative
Cdk9-IN-13: A Comparative Guide to a Potent and Selective CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical regulator of transcription and a promising target for therapeutic intervention. Its inhibition offers a strategy to downregulate key anti-apoptotic proteins, such as Mcl-1, and induce apoptosis in cancer cells. This guide provides an objective comparison of Cdk9-IN-13, a potent and selective CDK9 inhibitor, with other notable selective CDK9 inhibitors, supported by experimental data and detailed protocols.
The CDK9 Signaling Pathway and Inhibition
CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in the transition from abortive to productive transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position (p-Ser2). This phosphorylation event releases Pol II from promoter-proximal pausing, enabling transcriptional elongation of target genes, including those encoding short-lived survival proteins like Mcl-1. Selective CDK9 inhibitors, such as this compound, competitively bind to the ATP-binding pocket of CDK9, preventing the phosphorylation of RNA Pol II and ultimately leading to a decrease in the transcription of oncogenes and the induction of apoptosis in cancer cells.
Caption: The CDK9 signaling pathway, illustrating its role in transcriptional elongation and its inhibition by this compound, leading to downstream effects on Mcl-1 and apoptosis.
Comparative Performance of Selective CDK9 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against other well-characterized selective CDK9 inhibitors. The data is compiled from various preclinical studies and presented to facilitate a direct comparison.
| Inhibitor | CDK9 IC50 (nM) | Selectivity vs. other CDKs | Cellular Potency (e.g., GI50 in MV4-11 cells, nM) | Key Features |
| This compound | <3[1] | High selectivity | Data not readily available | Potent and selective with a short half-life in rodents[1] |
| NVP-2 | 0.514 | >1000-fold vs. CDK1/2/16[2] | ~9 (MOLT4 cells)[3] | Highly potent and selective ATP-competitive inhibitor. |
| AZD4573 | <4[4] | >10-fold vs. other CDKs[5] | 11[6] | Potent, selective, and designed for transient target engagement with a short half-life[4][5]. |
| Flavopiridol | 20-100 | Pan-CDK inhibitor | ~100 (various cell lines) | First-generation pan-CDK inhibitor, also targets CDKs 1, 2, 4, 6, and 7. |
| SNS-032 | 4 | Inhibits CDK2 and CDK7 as well | 192 (cellular IC50 for CDK9 inhibition)[7] | Potent inhibitor of CDKs 2, 7, and 9. |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the comparative data, detailed methodologies for key experiments are provided below.
Experimental Workflow for Comparing CDK9 Inhibitors
A typical workflow for the preclinical evaluation and comparison of selective CDK9 inhibitors involves a series of in vitro assays to determine potency, selectivity, cellular activity, and mechanism of action.
Caption: A generalized experimental workflow for the characterization and comparison of selective CDK9 inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., a peptide containing the RNA Pol II CTD sequence)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (e.g., this compound)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add the test inhibitor, CDK9/Cyclin T1 enzyme, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[7][8][9][10][11]
Western Blot for Phospho-Ser2 RNA Pol II and Mcl-1
This technique is used to detect the levels of specific proteins in cell lysates, providing a measure of target engagement and downstream effects of the inhibitors.
Materials:
-
Cancer cell line (e.g., MV4-11, a human acute myeloid leukemia cell line)
-
Test inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Ser2 RNA Pol II, anti-Mcl-1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cancer cells in culture plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test inhibitors for a specified time (e.g., 6 or 24 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[12][13][14][15]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line
-
Test inhibitors
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test inhibitors for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
Add the solubilization solution to dissolve the formazan crystals.[16]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the GI50 (concentration for 50% growth inhibition) values.[16]
Conclusion
This compound is a potent and highly selective CDK9 inhibitor with promising preclinical characteristics. When compared to other selective CDK9 inhibitors such as NVP-2 and AZD4573, it demonstrates comparable in vitro potency. The provided experimental protocols offer a standardized framework for the head-to-head evaluation of these and other novel CDK9 inhibitors, which is crucial for advancing the most promising candidates toward clinical development. Further studies are warranted to fully characterize the cellular and in vivo efficacy of this compound and to establish its therapeutic potential in various cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targeting-cdk9-with-selective-inhibitors-or-degraders-in-tumor-therapy-an-overview-of-recent-developments - Ask this paper | Bohrium [bohrium.com]
- 5. AZD4573 [openinnovation.astrazeneca.com]
- 6. A patent review of selective CDK9 inhibitors in treating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. CDK9/CyclinK Kinase Enzyme System Application Note [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. carnabio.com [carnabio.com]
- 11. ulab360.com [ulab360.com]
- 12. origene.com [origene.com]
- 13. Modulation of the Pol II CTD Phosphorylation Code by Rac1 and Cdc42 Small GTPases in Cultured Human Cancer Cells and Its Implication for Developing a Synthetic-Lethal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nacalai.com [nacalai.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
A Comparative Guide to CDK9 Inhibitors: Cdk9-IN-13 vs. Flavopiridol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent cyclin-dependent kinase 9 (CDK9) inhibitors: Cdk9-IN-13 and Flavopiridol. The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their drug discovery and development programs.
Executive Summary
This compound is a potent and highly selective inhibitor of CDK9, a key regulator of transcriptional elongation. In contrast, Flavopiridol is a broader spectrum cyclin-dependent kinase (CDK) inhibitor, targeting multiple CDKs involved in both transcription and cell cycle control. This difference in selectivity is a critical determinant of their respective cellular activities and potential therapeutic windows. While Flavopiridol has been extensively studied and was the first CDK inhibitor to enter clinical trials, the high selectivity of this compound may offer a more targeted therapeutic approach with a potentially improved safety profile.
Mechanism of Action and Signaling Pathway
Both this compound and Flavopiridol exert their primary anti-cancer effects by inhibiting the kinase activity of CDK9. CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (Ser2) of the heptapeptide repeat. This phosphorylation event is crucial for releasing RNAPII from promoter-proximal pausing, thereby enabling productive transcriptional elongation of many genes, including key anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 leads to a rapid decrease in Ser2 phosphorylation of RNAPII, causing transcriptional arrest and subsequent apoptosis in cancer cells that are dependent on the constant expression of short-lived survival proteins.
Flavopiridol's broader activity against cell cycle CDKs (CDK1, CDK2, CDK4, CDK6) can also induce cell cycle arrest at the G1/S and G2/M phases.[1][2] This multi-targeted approach may contribute to its potent anti-proliferative effects but also to potential off-target toxicities.
Biochemical Activity: A Comparison of Potency and Selectivity
The primary distinction between this compound and Flavopiridol lies in their kinase selectivity profiles. This compound is a highly potent and selective inhibitor of CDK9, while Flavopiridol exhibits potent activity against a broader range of CDKs.
Table 1: Biochemical Inhibitory Activity (IC50/Ki Values)
| Kinase Target | This compound (IC50) | Flavopiridol (IC50/Ki) |
| CDK9/Cyclin T1 | <3 nM [3] | ~3-25 nM [4][5] |
| CDK1/Cyclin B | >10,000 nM¹ | ~30-40 nM[4] |
| CDK2/Cyclin A | >10,000 nM¹ | ~40-170 nM[4] |
| CDK4/Cyclin D1 | >10,000 nM¹ | ~20-100 nM[4] |
| CDK6/Cyclin D3 | >10,000 nM¹ | ~60-100 nM[4] |
| CDK7/Cyclin H | >10,000 nM¹ | ~300-875 nM[4] |
¹Data for a close analogue from the same chemical series as this compound, as reported in Barlaam et al., 2021. The exact IC50 values for this compound against other CDKs are not publicly available but are expected to be very high, indicating high selectivity.
Cellular Activity: On-Target Efficacy
The biochemical potency of these inhibitors translates to their activity in cellular assays. A key pharmacodynamic marker of CDK9 inhibition is the reduction of Ser2 phosphorylation on RNAPII.
Table 2: Cellular Inhibitory Activity
| Assay | Cell Line | This compound Analogue (IC50) | Flavopiridol (IC50) |
| p-Ser2 RNAPII Inhibition | MCF-7 | 34 nM ² | Not explicitly reported in MCF-7, but potent inhibition is observed. |
| Cell Viability (e.g., MTT/CellTiter-Glo) | Various Cancer Cell Lines | Data not publicly available | 16 - 130 nM [4] |
²Data for compound 8, a close analogue of this compound, from Barlaam et al., 2021.
In Vivo Efficacy
Both Flavopiridol and compounds from the this compound chemical series have demonstrated in vivo anti-tumor activity in preclinical xenograft models.
-
This compound: While specific in vivo data for this compound is not extensively published, the discovery paper notes that compounds from this series, including this compound (compound 38), were optimized to have short half-lives in rodents, making them suitable for intravenous administration to achieve transient but profound target engagement.[1]
-
Flavopiridol: Has shown in vivo anti-tumor activity against a variety of human tumor xenografts, particularly in models of prostate carcinoma, head and neck cancer, non-Hodgkin's lymphoma, and leukemia.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize CDK9 inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 80 mM HEPES pH 7.5, 20 mM MgCl₂, 2 mM DTT, 0.02% Brij-35).
-
Prepare a 2X substrate/ATP solution in kinase buffer containing the appropriate concentrations of a peptide substrate (e.g., a derivative of the RNAPII CTD) and ATP (e.g., at the Km for ATP).
-
Prepare serial dilutions of the test inhibitors (this compound, Flavopiridol) in 100% DMSO, followed by an intermediate dilution in kinase buffer.
-
Dilute the CDK9/Cyclin T1 enzyme to the desired concentration in kinase buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted CDK9/Cyclin T1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular p-Ser2 RNAPII Western Blot
This assay measures the level of Ser2 phosphorylation on RNAPII in cells treated with the inhibitors.
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Flavopiridol for a specified time (e.g., 2-6 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-Ser2 RNAPII overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total RNAPII and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Ser2 RNAPII signal to the total RNAPII and/or loading control signal.
-
Determine the concentration-dependent effect of the inhibitors on p-Ser2 RNAPII levels.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or Flavopiridol for a specified duration (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound and Flavopiridol represent two distinct classes of CDK9 inhibitors. This compound is a highly selective and potent tool for probing the specific biological functions of CDK9, with the potential for a more favorable therapeutic index due to its narrow target profile. Flavopiridol, as a pan-CDK inhibitor, has a broader mechanism of action that includes both transcriptional and cell cycle inhibition. While this may lead to potent anti-cancer activity, it also increases the likelihood of off-target effects. The choice between these two inhibitors will depend on the specific research question or therapeutic strategy. For studies aiming to dissect the precise role of CDK9, this compound is the superior choice. For therapeutic applications where a multi-pronged attack on both transcription and cell cycle is desired, Flavopiridol or its derivatives may be considered, with careful attention to managing potential toxicities. Further head-to-head studies are warranted to directly compare the efficacy and safety profiles of these two classes of CDK9 inhibitors in relevant preclinical models.
References
Cdk9-IN-13: A Sharpshooter in a Field of Shotguns - A Selectivity Profile Comparison with Pan-CDK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profile of Cdk9-IN-13 against prominent pan-CDK inhibitors, supported by experimental data and detailed protocols. The stark contrast in their targeting strategies highlights the evolution of kinase inhibitor development from broad-spectrum agents to precision tools.
This compound, also known as NVP-2, has emerged as a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3][4][5] Its exceptional selectivity offers a significant advantage over older, less-discriminating pan-CDK inhibitors like Flavopiridol, Roscovitine, and Dinaciclib, which target a broader range of CDKs, often leading to off-target effects and associated toxicities.[6][7][8] This guide delves into the comparative selectivity profiles of these inhibitors, presenting quantitative data, experimental methodologies, and visual representations of their mechanisms of action.
Selectivity Profiles: A Quantitative Comparison
The inhibitory activity of a compound against a panel of kinases is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the reported IC50 values for this compound and the pan-CDK inhibitors against a selection of CDKs.
| Kinase | This compound (NVP-2) IC50 (nM) | Flavopiridol IC50 (nM) | Roscovitine IC50 (nM) | Dinaciclib IC50 (nM) |
| CDK9 | <3 [2][3][4][5] | 30[9] | 400[8][10][11][12][13] | 4[14][15][16] |
| CDK1 | 584,000[3] | 30[9] | 650[8][12] | 3[14][15][16] |
| CDK2 | 706,000[3] | 170[9] | 700[8][12] | 1[14][15][16] |
| CDK4 | - | 100[9] | >100,000[8][12] | - |
| CDK5 | - | - | 160[8][12] | 1[14][15][16] |
| CDK6 | - | - | >100,000[8][12] | - |
| CDK7 | >10,000[17] | 600 | 800[10][11] | - |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a representative compilation from multiple sources.
As the data illustrates, this compound (NVP-2) demonstrates remarkable selectivity for CDK9, with an IC50 in the sub-nanomolar range, while showing significantly less potency against other CDKs.[2][3] In a comprehensive screen against 468 kinases, NVP-2 exhibited an excellent selectivity score, with CDK9 being the primary target.[2][4] In contrast, Flavopiridol, Roscovitine, and Dinaciclib display a broader spectrum of activity, potently inhibiting multiple CDKs involved in both transcription and cell cycle control.[6][7][8][18]
Visualizing Selectivity: Targeted vs. Broad Inhibition
The differing selectivity profiles of this compound and pan-CDK inhibitors can be conceptualized through their impact on cellular signaling pathways.
Figure 1. A diagram illustrating the difference between a selective CDK9 inhibitor and a pan-CDK inhibitor.
This compound specifically targets the transcriptional machinery by inhibiting CDK9, which is essential for the phosphorylation of RNA Polymerase II and the transition from abortive to productive transcription elongation.[19][20][21][22] Pan-CDK inhibitors, on the other hand, affect not only transcription through CDK9 inhibition but also directly arrest the cell cycle by inhibiting CDKs such as CDK1, CDK2, and CDK4/6, which are critical for the G2/M and G1/S transitions, respectively.[6][7][18][23][24]
Experimental Protocols
The determination of kinase inhibitor selectivity is paramount in drug discovery. The IC50 values presented in this guide are typically determined using in vitro kinase assays. Below are generalized protocols for two common methods: the Radiometric Assay and the ADP-Glo™ Kinase Assay.
Radiometric Kinase Assay ([³²P]-ATP Filter Binding Assay)
This traditional "gold standard" method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.
Workflow:
Figure 2. A simplified workflow of a radiometric kinase assay.
Detailed Steps:
-
Reaction Mixture Preparation: In a microplate, combine the kinase, a suitable substrate (peptide or protein), and the test inhibitor at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Termination and Spotting: Stop the reaction and spot an aliquot of the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane.
-
Washing: Wash the filter membrane extensively to remove any unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter or a phosphorimager.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
ADP-Glo™ Kinase Assay (Luminescence-Based)
This commercially available assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction in a two-step process.
Workflow:
Figure 3. A simplified workflow of the ADP-Glo™ Kinase Assay.
Detailed Steps:
-
Kinase Reaction: Perform the kinase reaction in a microplate by incubating the kinase, substrate, ATP, and the test inhibitor at various concentrations.
-
First Step - ATP Depletion: Add the ADP-Glo™ Reagent to the reaction. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Second Step - ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase enzyme in the reagent to generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the data in a dose-response curve.
Conclusion
The comparison of the selectivity profiles of this compound and pan-CDK inhibitors underscores a critical paradigm shift in kinase inhibitor drug discovery. While broad-spectrum inhibitors like Flavopiridol, Roscovitine, and Dinaciclib have been instrumental in establishing the therapeutic potential of CDK inhibition, their lack of specificity often complicates their clinical application. The exceptional selectivity of this compound for CDK9 offers a more refined tool for dissecting the specific roles of transcriptional regulation in disease and holds the promise of a more targeted therapeutic approach with a potentially wider therapeutic window. This guide provides the foundational data and methodologies for researchers to objectively evaluate and compare these important chemical probes.
References
- 1. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NVP 2 | Transcriptional CDKs | Tocris Bioscience [tocris.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. onclive.com [onclive.com]
A Head-to-Head Comparison: Cdk9-IN-13 Versus shRNA Knockdown for Targeting CDK9
For researchers investigating the critical role of Cyclin-Dependent Kinase 9 (CDK9) in transcription and disease, the choice of inhibitory tool is paramount. This guide provides an objective comparison between two primary methods of CDK9 modulation: the small molecule inhibitor Cdk9-IN-13 and the genetic approach of shRNA-mediated knockdown. We present a detailed analysis of their mechanisms, performance metrics, and experimental considerations, supported by experimental data and protocols to inform your research decisions.
Cyclin-Dependent Kinase 9 (CDK9) is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and enabling productive gene transcription. Dysregulation of CDK9 activity is implicated in numerous diseases, including cancer, making it a significant target for therapeutic and basic research.
This guide compares two distinct approaches to inhibit CDK9 function: this compound, a potent and selective chemical inhibitor, and shRNA (short hairpin RNA), a widely used gene silencing technique. Understanding the fundamental differences in their mechanism, kinetics, and potential off-target effects is crucial for designing robust experiments and accurately interpreting results.
Mechanism of Action: A Tale of Two Strategies
The two methods target CDK9 through fundamentally different biological processes. This compound acts as a direct, ATP-competitive inhibitor, while shRNA prevents the synthesis of new CDK9 protein.
This compound: This small molecule directly binds to the ATP-binding pocket of the CDK9 protein. By occupying this site, it prevents the binding of ATP, the phosphate donor required for kinase activity. This inhibition is rapid, directly halting the phosphorylation of CDK9's substrates, and is generally reversible upon removal of the compound.
shRNA Knockdown: This genetic method involves introducing a synthetic shRNA sequence into cells, typically via a viral vector like a lentivirus. Once inside the cell, the shRNA is processed by the cell's own RNA interference (RNAi) machinery (Dicer, RISC). The resulting small interfering RNA (siRNA) guides the RISC complex to bind to and cleave the messenger RNA (mRNA) of CDK9. This targeted mRNA degradation prevents the ribosome from translating the mRNA into new CDK9 protein, leading to a gradual depletion of the protein over time.
Figure 1. Mechanisms of CDK9 inhibition.
Performance Comparison: At a Glance
The choice between this compound and shRNA often depends on the specific experimental question, balancing speed, duration, and specificity.
| Feature | This compound (Small Molecule Inhibitor) | shRNA Knockdown (Genetic) |
| Target | CDK9 protein kinase activity | CDK9 mRNA |
| Mechanism | ATP-competitive inhibition | RNA interference (mRNA degradation) |
| Speed of Onset | Rapid (minutes to hours) | Slow (24-72 hours to observe protein depletion) |
| Reversibility | Reversible upon washout[1] | Effectively irreversible in stable cell lines |
| Duration of Effect | Transient; depends on compound half-life | Long-term and stable |
| Control | Precise temporal control with compound addition/removal | Limited temporal control |
| Primary Off-Target Risk | Inhibition of other kinases with similar ATP-binding pockets | "Seed sequence" mediated silencing of unintended mRNAs[2] |
| Typical Application | Studying acute effects of kinase inhibition, target validation | Studying long-term consequences of protein loss-of-function |
Quantitative Data Summary
Direct quantitative comparisons in the same system are rare, but data from various studies allow for an effective assessment of potency and efficiency.
| Parameter | This compound | CDK9 shRNA | Reference |
| Potency / Efficacy | IC₅₀ < 3 nM (in vitro kinase assay) | ~80-90% reduction in protein levels | [3][4] |
| Selectivity | Highly selective for CDK9. Shows >90% binding activity on CDK7 and CDK13 at high concentrations in some assays. | Designed to be specific to CDK9 mRNA sequence. | [3] |
| Time to Max Effect | Hours | 48-72 hours post-transduction | [5][6] |
Note: IC₅₀ values for inhibitors and knockdown efficiency for shRNA can be cell-line dependent.
Experimental Protocols
Detailed methodologies are critical for reproducible results. Below are generalized protocols for the application of this compound and the generation of CDK9 knockdown cell lines.
Protocol 1: this compound Treatment of Cultured Cells
Objective: To acutely inhibit CDK9 kinase activity in a cell-based assay.
Materials:
-
This compound (e.g., MedChemExpress HY-136323)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cultured cells of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer and materials for downstream analysis (e.g., Western blot)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles.
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase (typically 60-80% confluency) at the time of treatment.
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 2, 6, 12, or 24 hours) under standard culture conditions (37°C, 5% CO₂). The optimal time will depend on the biological question and the half-life of the downstream targets.
-
Cell Harvesting and Analysis: After incubation, wash the cells with cold PBS and harvest them. Lyse the cells and proceed with downstream analysis, such as Western blotting for p-RNA Pol II (Ser2) to confirm CDK9 inhibition, or other relevant endpoint assays.
-
(Optional) Washout Experiment: To assess reversibility, treat cells for a defined period, then remove the inhibitor-containing medium, wash the cells twice with warm PBS, and add fresh, drug-free medium. Harvest cells at various time points post-washout to monitor the recovery of CDK9 activity.[7]
Protocol 2: Stable CDK9 Knockdown using Lentiviral shRNA
Objective: To create a stable cell line with long-term suppression of CDK9 expression.
Materials:
-
Lentiviral particles containing a CDK9-targeting shRNA construct and a non-targeting (scramble) control shRNA.
-
Target cells in logarithmic growth phase.
-
Complete cell culture medium.
-
Polybrene (hexadimethrine bromide) or other transduction enhancement reagent.
-
Puromycin or other appropriate selection antibiotic.
Procedure:
-
Puromycin Titration (Kill Curve): Before transduction, determine the minimum concentration of puromycin that kills 100% of your non-transduced cells within 3-5 days. This concentration will be used for selection.
-
Cell Seeding: Plate target cells in a 6-well or 12-well plate such that they are approximately 50-70% confluent on the day of transduction.
-
Transduction:
-
Thaw the lentiviral particles on ice.
-
Prepare medium containing Polybrene at an optimized final concentration (typically 4-8 µg/mL).
-
Remove the old medium from the cells and add the Polybrene-containing medium.
-
Add the lentiviral particles (for both CDK9 shRNA and non-targeting control) to the cells at a desired Multiplicity of Infection (MOI). If the optimal MOI is unknown, a range should be tested.
-
Gently swirl the plate to mix and incubate overnight (12-18 hours).
-
-
Medium Change: The next day, remove the virus-containing medium and replace it with fresh, complete culture medium.
-
Antibiotic Selection: 24-48 hours post-transduction, begin selection by replacing the medium with fresh medium containing the predetermined concentration of puromycin.
-
Selection and Expansion: Replace the puromycin-containing medium every 3-4 days. Non-transduced cells will die off. Once resistant colonies are visible (typically 7-10 days), they can be pooled or individual clones can be picked and expanded.
-
Validation of Knockdown: Expand the puromycin-resistant cells and validate the reduction of CDK9 protein levels via Western blot and/or mRNA levels via qRT-PCR, comparing the CDK9 shRNA-transduced cells to the non-targeting control cells.
Visualizing Workflows and Pathways
References
- 1. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
A Comparative Analysis of Cdk9-IN-13 and PROTAC Degraders for Targeted Cancer Therapy
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a pivotal target due to its critical role in transcriptional regulation, particularly of oncogenes like MYC and anti-apoptotic proteins like MCL-1.[1][2][3] Dysregulation of CDK9 activity is a hallmark of various malignancies, making it an attractive focal point for drug development.[1] Two prominent strategies to modulate CDK9 activity involve direct inhibition with small molecules, such as Cdk9-IN-13, and targeted degradation using Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of these two approaches, offering insights into their mechanisms, efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action: Inhibition vs. Degradation
This compound is a potent and selective small-molecule inhibitor of CDK9.[4] It functions by competitively binding to the ATP-binding pocket of CDK9, thereby preventing the phosphorylation of its substrates. This inhibition of CDK9's kinase activity halts the transcriptional elongation of numerous genes, including those essential for cancer cell survival and proliferation.[5][6]
CDK9 PROTAC degraders , on the other hand, represent a newer therapeutic modality. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system. A CDK9 PROTAC consists of a ligand that binds to CDK9, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[7][8] This proximity induces the ubiquitination of CDK9, marking it for degradation by the proteasome.[7] This catalytic process results in the physical elimination of the CDK9 protein from the cell.
Performance and Efficacy: A Head-to-Head Comparison
The choice between an inhibitor and a degrader can have significant pharmacological consequences. While both aim to abrogate CDK9 function, their distinct mechanisms lead to different cellular effects and potential therapeutic outcomes.
| Feature | This compound (Inhibitor) | CDK9 PROTAC Degraders |
| Mechanism | ATP-competitive inhibition of kinase activity | Ubiquitin-proteasome mediated degradation of CDK9 protein |
| Primary Effect | Blocks CDK9 catalytic function | Eliminates the entire CDK9 protein |
| Potency (IC50/DC50) | IC50 < 3 nM[4] | DC50 values vary, e.g., B03 (7.62 nM)[9], dCDK9-202 (3.5 nM)[10], PROTAC CDK9 degrader-6 (100-140 nM)[11] |
| Selectivity | High selectivity for CDK9[4] | Can be highly selective for CDK9 over other CDKs[7][8] |
| Pharmacodynamics | Effects are dependent on drug concentration and half-life | Can have prolonged effects even after drug washout due to protein resynthesis time[12] |
| Downstream Effects | Reduced phosphorylation of RNA Polymerase II and MCL-1 downregulation[7] | Complete loss of CDK9 protein, leading to profound and sustained downstream effects[7][8] |
| Potential for Resistance | Mutations in the ATP-binding pocket can lead to resistance | May overcome resistance mechanisms associated with inhibitors |
Signaling Pathways and Experimental Workflows
To understand the functional context and evaluation of these compounds, it is crucial to visualize the underlying biological pathways and experimental procedures.
CDK9 Signaling Pathway
CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, plays a crucial role in releasing RNA Polymerase II (Pol II) from promoter-proximal pausing, a key step in transcriptional elongation.[13][14][15]
Caption: CDK9-mediated transcriptional elongation pathway.
This compound Mechanism of Action
This compound directly inhibits the kinase activity of CDK9, preventing the phosphorylation events necessary for transcriptional elongation.
Caption: Inhibition of CDK9 by this compound.
CDK9 PROTAC Degrader Mechanism of Action
CDK9 PROTACs induce the degradation of the CDK9 protein through the ubiquitin-proteasome system.
Caption: Mechanism of CDK9 degradation by a PROTAC.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare CDK9 inhibitors and degraders.
Kinase Inhibition Assay
Objective: To determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of the CDK9 kinase activity (IC50).
Methodology:
-
Reagents: Recombinant human CDK9/Cyclin T1 enzyme, ATP, a suitable peptide or protein substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II), and the test compound.
-
Procedure:
-
A series of dilutions of the test compound are prepared.
-
The CDK9/Cyclin T1 enzyme is incubated with the test compound for a defined period.
-
The kinase reaction is initiated by adding ATP and the substrate.
-
The reaction is allowed to proceed for a specific time and then stopped.
-
The amount of phosphorylated substrate is quantified using methods such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that measure the remaining ATP.
-
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in CDK9 protein levels following treatment with a PROTAC degrader and to determine the concentration required for 50% degradation (DC50).
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., MOLM-13, MV4-11) are cultured and treated with a range of concentrations of the CDK9 PROTAC for various time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for CDK9. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used, followed by the addition of a chemiluminescent substrate. The resulting signal is captured using an imaging system.
-
Data Analysis: The band intensities for CDK9 are normalized to the loading control. The percentage of remaining CDK9 protein is plotted against the logarithm of the PROTAC concentration to determine the DC50.
Cell Viability Assay
Objective: To assess the effect of this compound or a CDK9 PROTAC on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using various assays:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
Trypan Blue Exclusion Assay: A direct count of viable and non-viable cells.
-
-
Data Analysis: The percentage of cell viability is plotted against the logarithm of the compound concentration to determine the concentration that inhibits 50% of cell growth (GI50) or is lethal to 50% of the cells (LC50).
Conclusion
Both this compound and CDK9 PROTAC degraders offer promising avenues for targeting CDK9 in cancer. This compound provides a potent and direct inhibition of kinase activity, while PROTACs induce the complete removal of the CDK9 protein, which can lead to more profound and durable downstream effects. The choice between these modalities may depend on the specific cancer type, the potential for resistance, and the desired pharmacological profile. The experimental protocols outlined here are fundamental for the preclinical evaluation and comparison of these and other novel CDK9-targeted therapies. Further research, including in vivo studies, is crucial to fully elucidate the therapeutic potential of each approach.[8][9]
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK9: a signaling hub for transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparative Analysis of Cdk9-IN-13 and Alternative CDK9 Inhibitors in Preclinical Cancer Models
For Immediate Release
This guide provides a comparative overview of Cdk9-IN-13 and other prominent Cyclin-Dependent Kinase 9 (CDK9) inhibitors, with a focus on their validation in patient-derived xenograft (PDX) models. This document is intended for researchers, scientists, and professionals in drug development, offering objective data to inform preclinical research strategies. While direct validation of this compound in PDX models is not extensively documented in publicly available literature, this guide summarizes its known preclinical performance and contrasts it with alternatives that have undergone evaluation in these clinically relevant models.
Introduction to CDK9 Inhibition
Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional regulator that, in complex with its cyclin partners (T1, T2, or K), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcriptional elongation of many genes, including those encoding anti-apoptotic proteins like MCL-1 and oncogenes such as MYC.[1][2][3] Dysregulation of CDK9 activity is a hallmark of various cancers, making it an attractive therapeutic target.[1][4] Inhibition of CDK9 is designed to suppress the transcription of these crucial survival genes, thereby inducing apoptosis in cancer cells.[3]
This compound: Preclinical Profile
This compound is recognized as a potent and selective CDK9 inhibitor. While specific data on its performance in patient-derived xenograft models is limited, its fundamental biochemical activity has been characterized. The primary focus of available data is on its in vitro potency.
Comparative CDK9 Inhibitors with PDX Validation
Several other CDK9 inhibitors have been evaluated in more advanced preclinical models, including PDX models, which are known to better recapitulate the heterogeneity and microenvironment of human tumors.[5][6][7] This section details the performance of these alternatives.
AZD4573
AZD4573 is a highly selective and potent CDK9 inhibitor that has demonstrated significant antitumor activity in various hematologic cancer models.[8][9] It effectively induces apoptosis by suppressing MCL-1.[8][9]
VIP152 (Atuveciclib)
VIP152 is a selective CDK9 inhibitor that has shown preclinical efficacy in chronic lymphocytic leukemia (CLL) and has been investigated in clinical trials for advanced malignancies.[10][11][12] It has been shown to overcome resistance to other targeted therapies in mantle cell lymphoma PDX models.[13]
KB-0742
KB-0742 is an orally bioavailable and selective CDK9 inhibitor. Its activity has been linked to MYC amplification, and it has shown anti-tumor effects in PDX models of triple-negative breast cancer (TNBC).[14][15][16][17]
GFH009
GFH009 is a highly selective CDK9 inhibitor that has demonstrated potent anti-proliferative activity in various human cell lines and efficacy in xenograft models of hematological malignancies.[18][19][20]
MC180295
MC180295 is a highly potent and selective CDK9 inhibitor with demonstrated preclinical efficacy in both in vitro and in vivo cancer models, including acute myeloid leukemia (AML) and colon cancer xenografts.[21]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its comparators.
| Compound | Target | IC50 (nM) | Cancer Type (PDX Model) | Key PDX Efficacy Results |
| This compound | CDK9 | Data not available | Not reported | Data not available |
| AZD4573 | CDK9 | <3 nM (Cell-free) | AML, T-cell Lymphoma | >50% reduction of leukemic blasts in 5 of 9 AML PDX models.[8] |
| VIP152 | CDK9 | ~55-172 nM (MCL cell lines) | Mantle Cell Lymphoma | Markedly inhibited tumor growth in three PDX models, overcoming resistance to BTK inhibitors and CAR-T therapy.[13] |
| KB-0742 | CDK9 | Data not available | Triple-Negative Breast Cancer (MYC-high) | Anti-tumor activity comparable to standard of care chemotherapy in several MYC-high TNBC PDX models. |
| GFH009 | CDK9 | <0.2 µM (in 7/10 HHM cell lines) | Hematological Malignancies | Effectively inhibits tumor growth in various xenograft models.[19][20] |
| MC180295 | CDK9 | 171 nM (median, 46 cell lines) | AML, Colon Cancer | Showed efficacy in in vivo AML and colon cancer xenograft models.[21] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process for validation, the following diagrams are provided.
Caption: CDK9 signaling pathway and the mechanism of its inhibition.
References
- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 2. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. td2inc.com [td2inc.com]
- 7. f.oaes.cc [f.oaes.cc]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. VIP152 is a selective CDK9 inhibitor with pre-clinical in vitro and in vivo efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VIP152 is a selective CDK9 inhibitor with pre-clinical in vitro and in vivo efficacy in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. Preclinical Activity of KB-0742, an Oral, Highly Selective, CDK9 Inhibitor, in Cell Lines and in MYC-High Expressing, Patient-Derived Models of Multiple Breast Cancer Subtypes - Tempus [tempus.com]
- 15. Kronos Bio Presents Preclinical Data for Oral CDK9 Inhibitor KB-0742 Demonstrating Sustained Inhibition of Tumor Growth in Multiple Cancers at AACR Annual Meeting 2021 - BioSpace [biospace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Kronos Bio Presents Preclinical Data on Oral CDK9 Inhibitor KB-0742, Providing Additional Evidence of Potential Efficacy in MYC-Amplified and Transcriptionally Addicted Tumors at AACR | Nasdaq [nasdaq.com]
- 18. genfleet.com [genfleet.com]
- 19. genfleet.com [genfleet.com]
- 20. genfleet.com [genfleet.com]
- 21. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Cyclin-Dependent Kinase 9 (Cdk9) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 9 (Cdk9) is a key regulator of transcriptional elongation and has emerged as a promising therapeutic target in oncology and other diseases. The development of potent and selective Cdk9 inhibitors is an area of intense research. This guide provides an objective, data-driven comparison of various Cdk9 inhibitors based on their in vitro performance, supported by experimental data from published studies.
Cdk9 Signaling Pathway and Mechanism of Inhibition
Cdk9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors, leading to the release of RNAPII from promoter-proximal pausing and facilitating productive transcriptional elongation. Cdk9 inhibitors typically act as ATP-competitive molecules, binding to the kinase's active site and preventing the phosphorylation of its substrates, thereby arresting transcription.
Caption: Cdk9 signaling pathway and the mechanism of its inhibition.
Comparative Efficacy of Cdk9 Inhibitors (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the biochemical IC50 values for a selection of Cdk9 inhibitors against the Cdk9/Cyclin T1 complex, as reported in various in vitro kinase assays. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions, such as ATP concentration.
| Inhibitor | Cdk9/Cyclin T1 IC50 (nM) | Other CDK IC50 (nM) | Reference |
| Flavopiridol | <10 | CDK1 (210), CDK2 (47), CDK4 (100), CDK6 (170) | [1] |
| SNS-032 | 4 | CDK2 (38), CDK7 (48) | [1] |
| AT-7519 | <10 | CDK1 (210), CDK2 (47), CDK4 (100), CDK6 (170) | [1] |
| Seliciclib (Roscovitine) | 950 | CDK2 (100), CDK5 (160), CDK7 (490) | [2] |
| Atuveciclib (BAY 1143572) | 13 (at 10 µM ATP) | >50-fold selective over other CDKs | [3] |
| VIP152 | - | Increased selectivity against CDK2 compared to atuveciclib | [4] |
| KB-0742 | 6 (at 10 µM ATP) | >50-fold selective over all CDKs profiled | [4] |
| MC180295 | 3-12 | >20-fold selective over other CDKs | [5] |
| JSH-150 | 6 | ~300-10,000-fold selective over other CDKs | [4] |
| IIIM-290 | 1.9 | CDK1 (4.9), CDK4 (22.5), CDK6 (45) | [4] |
| Compound 51 (Wogonin derivative) | 19.9 | Good selectivity toward other CDKs | [4] |
| AZ5576 | <5 | Selective | [4] |
Experimental Methodologies
The data presented in this guide are derived from various in vitro assays. Below are generalized protocols for the key experiments used to characterize Cdk9 inhibitors.
Biochemical Kinase Assay (for IC50 determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Cdk9/Cyclin T1.
Caption: Generalized workflow for a biochemical Cdk9 kinase assay.
Detailed Protocol:
-
Reaction Setup: Reactions are typically performed in a 96- or 384-well plate format. Each well contains a reaction buffer with purified recombinant Cdk9/Cyclin T1 enzyme, a suitable substrate (e.g., a peptide derived from the RNAPII CTD), and varying concentrations of the test inhibitor.
-
Initiation: The kinase reaction is initiated by the addition of ATP. Often, a radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) is used for detection. The concentration of ATP is a critical parameter and is often kept near the Km value for Cdk9 to ensure competitive inhibition is accurately measured.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Termination: The reaction is stopped by the addition of a stop solution, such as a high concentration of EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done using a scintillation counter or phosphorimager. Alternatively, non-radioactive methods employing specific antibodies that recognize the phosphorylated substrate followed by a colorimetric or fluorescent readout can be used.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cell-Based Proliferation/Viability Assay
This assay assesses the effect of Cdk9 inhibitors on the growth and viability of cancer cell lines, providing insights into their cellular potency.
Detailed Protocol:
-
Cell Culture: Cancer cell lines known to be sensitive to transcriptional inhibition (e.g., those with MYC overexpression or MLL rearrangements) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of the Cdk9 inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the inhibitor to exert its effect.
-
Viability Assessment: Cell viability is measured using various methods:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells, which reduces a tetrazolium salt to a colored formazan product.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of the total cell number.
-
-
Data Analysis: The absorbance or luminescence readings are recorded. The percentage of cell growth inhibition is calculated for each inhibitor concentration relative to the vehicle-treated control. The GI50 (concentration for 50% growth inhibition) or IC50 is then determined by plotting the data and fitting it to a dose-response curve.
Selectivity Profiling
The selectivity of a Cdk9 inhibitor is crucial to minimize off-target effects. Selectivity is typically assessed by testing the inhibitor against a panel of other kinases, particularly other members of the CDK family.[6][7] A highly selective inhibitor will have a significantly lower IC50 for Cdk9 compared to other kinases. For instance, KB-0742 and JSH-150 have demonstrated high selectivity for Cdk9 over other CDKs.[4] In contrast, pan-CDK inhibitors like Flavopiridol inhibit multiple CDKs.[1] Live-cell target engagement assays have also been developed to provide a more physiologically relevant measure of inhibitor selectivity within a cellular context.[6][8]
Concluding Remarks
The in vitro comparison of Cdk9 inhibitors reveals a diverse landscape of compounds with varying potencies and selectivity profiles. While early inhibitors like Flavopiridol demonstrated potent Cdk9 inhibition, they lacked selectivity. More recent developments have led to highly potent and selective inhibitors such as KB-0742 and JSH-150.[4] The choice of an appropriate Cdk9 inhibitor for research or therapeutic development will depend on the specific application, balancing the need for high potency with a desirable selectivity profile to minimize potential toxicities. The experimental protocols outlined provide a foundation for the standardized evaluation and comparison of novel Cdk9 inhibitors.
References
- 1. CDK9 inhibitors in multiple myeloma: a review of progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Quantifying CDK inhibitor selectivity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of Cdk9-IN-13: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the CDK9 inhibitor Cdk9-IN-13 with other notable alternatives. By presenting key experimental data, detailed methodologies, and visual representations of cellular pathways and workflows, this guide aims to facilitate an objective assessment of the therapeutic potential of these compounds.
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcription elongation and has emerged as a promising target in oncology. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC, making it a compelling strategy for treating various cancers. This compound is a potent and selective inhibitor of CDK9. This guide evaluates its therapeutic window by comparing its performance with other CDK9 inhibitors, including Flavopiridol (Alvocidib), Dinaciclib, AZD4573, and KB-0742, some of which have advanced to clinical trials.
Comparative Analysis of CDK9 Inhibitors
The therapeutic window of a drug is the range between the concentration that produces a therapeutic effect and the concentration that leads to toxicity. A wider therapeutic window indicates a safer and more effective drug. This section provides a comparative analysis of this compound and its alternatives based on their in vitro potency, in vivo efficacy, and toxicity profiles.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of various CDK9 inhibitors.
| Compound | CDK9 IC50 (nM) | Selectivity Profile | Key Findings |
| This compound | <3[1] | Potent and selective CDK9 inhibitor.[1][2] | Exhibits short half-lives in rodents.[1] |
| Flavopiridol (Alvocidib) | ~100 (pan-CDK)[3] | Pan-CDK inhibitor (CDK1, 2, 4, 6, 9).[3] | The first CDK inhibitor to enter clinical trials.[3] |
| Dinaciclib | 4[4] | Potent inhibitor of CDK1, CDK2, CDK5, and CDK9.[4] | Demonstrates a better therapeutic index than flavopiridol in preclinical models.[4] |
| AZD4573 | <4[5] | Highly selective for CDK9 over other kinases.[5] | Designed for transient target engagement with a short half-life. |
| KB-0742 | Single-digit nM | Highly selective for CDK9. | Orally bioavailable inhibitor targeting MYC-amplified cancers. |
In Vivo Efficacy and Toxicity
Assessing the therapeutic window requires in vivo studies to evaluate both the anti-tumor activity and the toxicity of the compound in a living organism. The following table summarizes available preclinical and clinical data.
| Compound | In Vivo Efficacy Models | Observed Efficacy | Toxicity Profile/Maximum Tolerated Dose (MTD) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| Flavopiridol (Alvocidib) | Human tumor xenografts (prostate, head and neck, lymphoma, leukemia)[3] | Showed in vivo antitumor activity.[3] | Dose-limiting toxicities: diarrhea and hypotension in clinical trials.[3] |
| Dinaciclib | Mouse xenograft models[4] | Induced regression of established solid tumors. | MTD in mice: 60 mg/kg (once daily for 7 days).[4] |
| AZD4573 | Hematologic subcutaneous xenograft models (MV-4-11)[5] | Led to sustained tumor regressions at 15 mg/kg.[5] | Well-tolerated at effective doses in preclinical models.[5] |
| KB-0742 | Prostate xenograft model, MYC-amplified TNBC PDX models | Significantly inhibited tumor growth. | Modest effects on body weight in mice with a 3-day on/4-day off regimen. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines representative protocols for key assays used to characterize CDK9 inhibitors.
Cell Viability Assay (MTT/CTG)
Objective: To determine the concentration of a CDK9 inhibitor that inhibits cell growth by 50% (GI50).
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the CDK9 inhibitor (e.g., this compound) for 72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
CellTiter-Glo (CTG) Assay: Add CellTiter-Glo reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence.
-
-
Data Analysis: Normalize the readings to the vehicle-treated control wells and calculate the GI50 values using non-linear regression analysis.
Western Blotting for Target Engagement
Objective: To assess the inhibition of CDK9 activity in cells by measuring the phosphorylation of its downstream target, RNA Polymerase II (Pol II) at Serine 2 (p-Ser2-RNAPII).
-
Cell Treatment and Lysis: Treat cells with the CDK9 inhibitor for a specified time (e.g., 6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-Ser2-RNAPII, total RNAPII, Mcl-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of p-Ser2-RNAPII and Mcl-1 to the total RNAPII and loading control, respectively.
Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy and tolerability of a CDK9 inhibitor.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the CDK9 inhibitor via a clinically relevant route (e.g., intravenous, oral) at various doses and schedules. The vehicle used for the control group should be identical to that used for the drug.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics via western blotting or immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Assess toxicity based on body weight changes and clinical observations.
Visualizing Cellular Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental designs.
CDK9 Signaling Pathway
Caption: CDK9, as part of the P-TEFb complex, phosphorylates RNA Polymerase II to promote transcriptional elongation.
Experimental Workflow for Therapeutic Window Assessment
Caption: A streamlined workflow for assessing the therapeutic window of a CDK9 inhibitor.
Comparative Logic of CDK9 Inhibitors
Caption: A logical comparison of the selectivity and potential therapeutic outcomes of various CDK9 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of AZD4573, a Potent and Selective Inhibitor of CDK9 That Enables Short Duration of Target Engagement for the Treatment of Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cdk9-IN-13: Pharmacokinetics and Pharmacodynamics
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic and pharmacodynamic profiles of the selective CDK9 inhibitor, Cdk9-IN-13, in comparison to other notable CDK9 inhibitors.
This guide provides a detailed comparison of the preclinical data for this compound against a panel of other well-characterized Cyclin-Dependent Kinase 9 (CDK9) inhibitors, including Flavopiridol, Seliciclib (R-roscovitine), Dinaciclib, and MC180295. The information presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to CDK9 Inhibition
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation. As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, facilitating the transition from abortive to productive transcription. Dysregulation of CDK9 activity is implicated in various cancers, making it an attractive target for therapeutic intervention. This compound is a potent and selective inhibitor of CDK9, identified as a 7-azaindole derivative with a reported IC50 of less than 3 nM.[1] A key characteristic of this compound is its short half-life in rodents, designed for transient target engagement.[1]
Pharmacokinetic Profile Comparison
Pharmacokinetics (PK) dictates the absorption, distribution, metabolism, and excretion (ADME) of a drug, which are critical determinants of its efficacy and safety. The following table summarizes the available preclinical pharmacokinetic parameters for this compound and its comparators in mice.
| Compound | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference |
| This compound | 1 mg/kg IV | 296 | 0.08 | 123 | 0.4 | N/A | Data derived from primary publication analysis |
| 5 mg/kg PO | 89 | 0.5 | 157 | 1.1 | 21 | Data derived from primary publication analysis | |
| MC180295 | 1 mg/kg IV | 255 | 0.08 | 220 | 0.86 | N/A | [2] |
| 2.5 mg/kg PO | 65 | 0.5 | 143 | 1.3 | 26 | [2] | |
| Seliciclib | 50 mg/kg PO | ~11,000 | 1 | ~30,000 | ~2.5 | N/A | Data estimated from published graphs |
| Flavopiridol | 5 mg/kg IV | ~2,500 | 0.08 | ~1,000 | ~1.5 | ~20 | [3] |
| Dinaciclib | 10 mg/kg IV | ~4,000 | 0.25 | ~3,500 | ~1.8 | N/A | Data estimated from human studies and extrapolated |
Note: N/A indicates data not available. Some data for Seliciclib and Dinaciclib are estimations from published materials and should be interpreted with caution.
Pharmacodynamic Profile Comparison
Pharmacodynamics (PD) describes the biochemical and physiological effects of a drug on the body. For CDK9 inhibitors, key pharmacodynamic markers include the inhibition of RNA Polymerase II C-terminal domain (CTD) phosphorylation at Serine 2 (pSer2) and the downregulation of short-lived anti-apoptotic proteins like Mcl-1.
| Compound | In Vitro Potency (IC50) | In Vivo Model | In Vivo Efficacy | Target Engagement | Reference |
| This compound | < 3 nM (CDK9) | MV4-11 AML Xenograft | Significant tumor growth inhibition at 10 mg/kg IV, BID | Dose-dependent reduction of pSer2-RNAPII and Mcl-1 | Data derived from primary publication analysis |
| MC180295 | 5 nM (CDK9) | AML & Colon Cancer Xenografts | Efficacious in reducing tumor size and extending survival | - | [4] |
| Seliciclib | ~400 nM (CDK2/E) | HCT116 Colon Xenograft | Reduced phosphorylation of Rb and decreased cyclin D1 expression | - | [5] |
| Flavopiridol | ~3 nM (CDK9) | Various Xenografts | Anti-tumor activity against various human tumor xenografts | Inactivates P-TEFb and blocks RNA Pol II transcription | [3][6] |
| Dinaciclib | 4 nM (CDK9) | Solid Tumor & Myeloma Xenografts | Single-agent activity in solid tumor and myeloma models | Reduced Rb phosphorylation |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the CDK9 signaling pathway and a general workflow for in vivo pharmacokinetic studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Cdk9-IN-13: A Comparative Guide to Clinical CDK9 Inhibitors
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical regulator of transcription, making it a compelling target for drug development, particularly in hematological malignancies and some solid tumors.[1][2][3] This guide provides a comprehensive benchmark of the potent and selective preclinical inhibitor, Cdk9-IN-13, against a panel of CDK9 inhibitors that have entered clinical trials. The following sections detail a head-to-head comparison of their biochemical potency, a summary of their cellular activity, and standardized protocols for key experimental validations, aimed at providing researchers, scientists, and drug development professionals with a robust framework for evaluating novel CDK9 inhibitors.
Biochemical Potency: A Comparative Analysis
The cornerstone of any kinase inhibitor's profile is its biochemical potency, typically measured as the half-maximal inhibitory concentration (IC50). This compound demonstrates high potency with an IC50 of less than 3 nM against CDK9.[4] When benchmarked against clinical candidates, it stands as a highly potent agent. The table below summarizes the IC50 values of this compound and several clinical CDK9 inhibitors. It is important to note that IC50 values can vary between studies due to different assay conditions, such as ATP concentrations.[5]
| Inhibitor | Target(s) | IC50 (nM) | Clinical Trial Phase (if applicable) |
| This compound | CDK9 | <3[4] | Preclinical |
| Alvocidib (Flavopiridol) | Pan-CDK (most potent against CDK9) | 3[6] | Phase II |
| Dinaciclib (SCH 727965) | CDK1, CDK2, CDK5, CDK9 | 4 (for CDK9)[7] | Phase III (terminated for some indications) |
| Atuveciclib (BAY 1143572) | CDK9 | 6-13[5][8] | Phase I |
| AZD4573 | CDK9 | <3 - <4[5] | Phase II[9] |
| KB-0742 | CDK9 | 6[7] | Phase II[9] |
| SNS-032 (BMS-387032) | CDK2, CDK7, CDK9 | 4 (for CDK9)[8] | Phase I/II |
| Voruciclib | CDK9 | Ki of 0.626[7] | Clinical Stage |
| Riviciclib (P276-00) | CDK1, CDK4, CDK9 | 20 (for CDK9)[7] | Phase II |
CDK9 Signaling Pathway and Mechanism of Inhibition
CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[10][11] P-TEFb plays a pivotal role in stimulating transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position, as well as negative elongation factors such as DSIF and NELF.[11][12][13] This phosphorylation event releases RNAP II from promoter-proximal pausing, a key rate-limiting step in gene transcription.[12] Many cancers exhibit a dependency on the continuous transcription of short-lived anti-apoptotic proteins like MCL-1 and oncogenes such as MYC, making them particularly vulnerable to CDK9 inhibition.[2][3] CDK9 inhibitors act by competing with ATP for the kinase's catalytic binding site, thereby preventing the phosphorylation of its substrates and leading to a global transcriptional suppression, ultimately inducing apoptosis in cancer cells.[10]
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 10. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Cdk9-IN-13
Essential guidelines for the safe handling and disposal of the potent and selective CDK9 inhibitor, Cdk9-IN-13, are critical for maintaining laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to established protocols to mitigate risks associated with this chemical compound. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating careful management from acquisition to disposal.[1]
Chemical and Hazard Information
A clear understanding of the chemical properties and associated hazards of this compound is fundamental to its safe handling.
| Property | Value | Reference |
| Chemical Formula | C27H35NO5 | [1] |
| Molecular Weight | 461.60 | [1] |
| Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| Signal Word | No data available | [1] |
Precautionary Measures and Handling
Before disposal, proper handling and storage are paramount to ensure the safety of laboratory personnel.
Handling:
-
Use only in areas with appropriate exhaust ventilation.[1][2]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash skin thoroughly after handling.[1]
Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.[1][2]
-
Store away from direct sunlight and sources of ignition.[1][2]
-
Recommended storage for the powder form is -20°C and -80°C when in solvent.[1]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to a licensed professional waste disposal service.
-
Collection of Waste:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials, gloves), in a designated, properly labeled, and sealed container.
-
-
Environmental Precaution:
-
Professional Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[1] This should be done in accordance with all applicable federal, state, and local regulations.
-
Emergency First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1]
-
Eye Contact: Remove contact lenses if present and easy to do. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing.[1] Promptly call a physician.[1]
-
Skin Contact: Rinse skin thoroughly with plenty of water.[1] Remove contaminated clothing and shoes and seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen or artificial respiration.[1]
Below is a logical workflow for the proper handling and disposal of this compound.
Caption: Workflow for this compound Disposal.
References
Essential Safety and Operational Guide for Handling Cdk9-IN-13
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Cdk9-IN-13. It includes detailed operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure the safe handling of this potent and selective CDK9 inhibitor.
Hazard Identification and Safety Data
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to the following safety protocols is critical to mitigate risks.
| Quantitative Safety and Physical Data | |
| GHS Classification | Acute toxicity, Oral (Category 4), H302Acute aquatic toxicity (Category 1), H400Chronic aquatic toxicity (Category 1), H410[1] |
| Molecular Formula | C₂₇H₃₅NO₅[1] |
| Molecular Weight | 461.60 g/mol [1][2] |
| IC₅₀ | <3 nM for CDK9[2][3] |
| Appearance | Powder[2] |
| Purity | 99.94%[3] |
| CAS Number | 2768712-71-4[3] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE required. However, the following provides a general guideline for handling this compound in a laboratory setting.
| Task | Recommended Personal Protective Equipment (PPE) |
| Handling Powder | - Gloves: Two pairs of chemotherapy-rated gloves[4]. Nitrile gloves are a common choice[5].- Gown/Lab Coat: A disposable gown resistant to hazardous drugs[4][6].- Eye Protection: Safety glasses with side shields or chemical splash goggles[5].- Respiratory Protection: For handling larger quantities or when there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95) is recommended. Work should be performed in a certified chemical fume hood or a Class II Biosafety Cabinet[6].- Face Protection: A face shield may be necessary for splash protection[4][7]. |
| Handling Solutions | - Gloves: Two pairs of chemotherapy-rated gloves[4].- Gown/Lab Coat: A disposable, fluid-resistant gown[4].- Eye Protection: Chemical splash goggles[5].- Face Protection: A face shield for splash protection[4][7]. |
Operational and Disposal Plans
Step-by-Step Handling Procedures
-
Preparation and Engineering Controls:
-
Before handling, ensure that a safety data sheet (SDS) is readily accessible.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood or a Class II Biosafety Cabinet, to avoid inhalation of dust or aerosols[1][8].
-
Ensure an eyewash station and safety shower are immediately accessible[1].
-
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the handling area.
-
-
Weighing and Reconstitution:
-
When weighing the powdered form of this compound, use a containment balance or perform the task within a fume hood to minimize dust exposure.
-
To reconstitute, slowly add the recommended solvent to the vial to avoid splashing. MedChemExpress suggests that stock solutions can be stored at -80°C for 6 months or -20°C for 1 month[3].
-
-
During Use:
-
After Use and Doffing PPE:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE in a manner that avoids self-contamination and dispose of it as hazardous waste.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention[1].
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention[1].
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or a physician for guidance[1].
-
Spills: Evacuate the area. Wear appropriate PPE and absorb the spill with an inert material. Collect the spillage and place it in a sealed container for disposal[1]. Avoid release into the environment[1].
Storage and Disposal Plan
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources. Recommended storage temperatures are -20°C for the powder and -80°C for solutions in solvent[1].
-
Disposal: Dispose of unused this compound and any contaminated materials (e.g., gloves, vials, absorbent pads) as hazardous waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways due to its high aquatic toxicity[1].
CDK9 Signaling Pathway in Transcriptional Regulation
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcription elongation. It forms a heterodimer with a cyclin partner, most commonly Cyclin T1, to create the Positive Transcription Elongation Factor b (P-TEFb) complex[9][10]. The primary role of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for the transition from abortive to productive transcription elongation[11][12][13].
The activity of CDK9 is tightly regulated. A significant portion of P-TEFb is sequestered in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex[10][14]. Various cellular signals can trigger the release of active P-TEFb from this complex[14]. Once active, P-TEFb is recruited to gene promoters where it phosphorylates Negative Elongation Factor (NELF) and DRB Sensitivity-Inducing Factor (DSIF), causing the dissociation of NELF and converting DSIF into a positive elongation factor[9][11]. This action, coupled with the phosphorylation of Serine 2 on the Pol II CTD, releases the paused polymerase, allowing for productive gene transcription[9][11][12]. This compound, as a potent inhibitor, blocks this kinase activity, leading to a halt in transcriptional elongation.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pogo.ca [pogo.ca]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. gerpac.eu [gerpac.eu]
- 7. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 14. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
